Product packaging for Pirodavir(Cat. No.:CAS No. 124436-59-5)

Pirodavir

Cat. No.: B1678457
CAS No.: 124436-59-5
M. Wt: 369.5 g/mol
InChI Key: KCHIOGFOPPOUJC-UHFFFAOYSA-N
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Description

Pirodavir is an antipicornavirus agent.
This compound is a small molecule drug with a maximum clinical trial phase of II.
antipicornavirus agent;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O3 B1678457 Pirodavir CAS No. 124436-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOGFOPPOUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869699
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124436-59-5
Record name Pirodavir [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pirodavir's Mechanism of Action Against Picornaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirodavir (R 77975) is the prototype of a class of potent, broad-spectrum antipicornavirus compounds. The family Picornaviridae encompasses a large group of small, non-enveloped, positive-sense single-stranded RNA viruses, including significant human pathogens like rhinoviruses (the primary cause of the common cold) and enteroviruses (causative agents of poliomyelitis, meningitis, and other serious diseases).[1][2][3] this compound demonstrates significant in vitro activity against a wide range of both group A and group B rhinovirus serotypes and numerous enteroviruses, marking it as a critical subject of study in antiviral research.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Viral Capsid Binding and Stabilization

This compound's primary mechanism of action is the direct inhibition of viral replication by binding to the viral capsid.[1][4] This interaction occurs at an early stage of the viral lifecycle, preventing the release of the viral RNA genome into the host cell cytoplasm, a critical step for replication.

1. Binding to the VP1 Hydrophobic Pocket: Picornaviruses feature a highly structured icosahedral capsid composed of 60 copies of four structural proteins: VP1, VP2, VP3, and VP4.[5] Within the VP1 protein of many picornaviruses lies a conserved hydrophobic pocket.[5][6][7][8] this compound and other similar "capsid-binding" agents insert themselves into this specific pocket.[1][6][7] The binding is non-covalent and relies on hydrophobic and van der Waals interactions with the amino acid residues lining the pocket.

2. Capsid Stabilization and Inhibition of Uncoating: The binding of this compound into the VP1 pocket induces a conformational stabilization of the entire virion.[1][6][7][8] This increased rigidity prevents the dynamic conformational changes that are essential for viral uncoating following entry into the host cell.[6][7][8][9] By locking the capsid in a stable, non-infectious state, this compound effectively traps the viral RNA genome within the protein shell, thus aborting the infection before replication can begin.[1]

3. Serotype-Specific Inhibition of Attachment: While the primary mechanism is the inhibition of uncoating, for certain rhinovirus serotypes, such as human rhinovirus 9 (HRV-9), this compound has also been shown to inhibit the initial adsorption of the virus to the host cell receptors.[1] This suggests a serotype-dependent mode of action where the conformational changes induced by the drug can also interfere with the virus's ability to recognize and bind to its cellular receptor.

The overall mechanism is a cascade of events initiated by the specific binding of the drug to the VP1 protein.

cluster_0 Picornavirus Lifecycle (Inhibited) cluster_1 This compound Action Virus Picornavirus Attachment Attachment to Host Cell Receptor Virus->Attachment Entry Endocytosis/ Entry into Cell Attachment->Entry Uncoating Capsid Uncoating Entry->Uncoating RNA_Release Viral RNA Release into Cytoplasm Uncoating->RNA_Release Replication Replication & Translation RNA_Release->Replication This compound This compound Binding Binds to Hydrophobic Pocket in VP1 This compound->Binding Stabilization Stabilizes Viral Capsid Binding->Stabilization Stabilization->Uncoating INHIBITS Stabilization->RNA_Release PREVENTS

Caption: this compound's mechanism of action against picornaviruses.

Quantitative Antiviral Activity Data

The potency of this compound has been quantified against a wide array of picornaviruses. The tables below summarize its in vitro activity and compare it to related compounds.

Table 1: Antiviral Activity of this compound Against Various Picornaviruses

Virus TypeSerotype(s)Assay TypeValue (Concentration)Reference
Human Rhinovirus (HRV)80% of 100 serotypes testedCPE InhibitionEC80: 0.064 µg/mL (64 ng/mL)[1]
Human Rhinovirus (HRV)59% of serotypes and isolates testedCPE InhibitionIC50: <100 nM[10]
Human Rhinovirus (HRV)HRV-39, HRV-40CPE InhibitionIC50: 1 nM[2]
Human Rhinovirus (HRV)HRV-32CPE InhibitionIC50: 8,130 nM[2]
Enterovirus16 enteroviruses testedCPE InhibitionMean EC80: 1.3 µg/mL[1][4]
Enterovirus 71 (EV71)-CPE InhibitionIC50: 5,420 nM[10]
-Selected RhinovirusesVirus Yield ReductionIC90: 2.3 nM[2][10]

EC80: 80% effective concentration; IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: Comparative Antiviral Activity and Cytotoxicity

CompoundTarget Virus Group/Cell LineMetricValue (Concentration)Reference
This compound (R 77975) 80% of 100 HRV serotypesEC800.064 µg/mL[1]
R 61837 (Predecessor)80% of 100 HRV serotypesEC80>32 µg/mL[1]
BTA39 (Analogue)69% of HRV serotypesIC50<100 nM[2]
BTA188 (Analogue)75% of HRV serotypesIC50<100 nM[2]
This compound (R 77975) Confluent HeLa Cells50% Cytotoxic Conc.>50 µg/mL[10]
This compound (R 77975) Logarithmic Cell Growth50% Cytotoxic Conc.7 µg/mL[10]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of virological, biochemical, and structural biology techniques.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is the primary method for determining the antiviral potency (e.g., EC50 or IC50) of a compound.

Methodology:

  • Cell Culture: Near-confluent monolayers of a susceptible cell line (e.g., HeLa cells) are prepared in 96-well microtiter plates.

  • Compound Dilution: The test compound (this compound) is serially diluted to create a range of concentrations.

  • Infection: An equal volume of virus suspension (at a low multiplicity of infection, MOI, of 0.001 to 0.01) is added to the wells immediately after the compound is added.[2]

  • Incubation: Plates are incubated for 5-7 days at a temperature optimal for the specific virus (e.g., 33°C for rhinoviruses), allowing for multiple cycles of replication.[2][10]

  • Quantification of CPE: The extent of virus-induced cell death (cytopathic effect) is quantified. A common method is the Neutral Red (NR) uptake assay, where living cells take up the dye.[2] The absorbance is read spectrophotometrically, and the percentage of cell protection is calculated relative to untreated virus controls and cell-only controls.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits virus-induced CPE by 50%.

A Prepare Monolayer of HeLa Cells in 96-well Plate C Add Compound Dilutions to Cell Monolayers A->C B Create Serial Dilutions of this compound B->C D Add Picornavirus Suspension (Low MOI) C->D E Incubate at 33°C for 5-7 Days D->E F Quantify Cell Viability (e.g., Neutral Red Assay) E->F G Calculate IC50 Value from Dose-Response Curve F->G

Caption: Experimental workflow for a CPE Inhibition Assay.

Thermostability Assay

This assay provides direct evidence of capsid stabilization by a binding compound.

Methodology:

  • Incubation: A virus suspension is incubated with a fixed, protective concentration of the compound (e.g., 1 µM of a this compound analogue) or a control buffer for a short period (e.g., 15 minutes at 37°C).[11]

  • Heat Challenge: The virus-drug mixture is then subjected to a range of increasing temperatures (e.g., 37°C to 57°C) for a brief duration (e.g., 2 minutes).[11]

  • Cool Down: The samples are rapidly cooled to prevent further inactivation.

  • Titer Quantification: The remaining infectious viral load in each sample is quantified by an endpoint titration or plaque assay.

  • Analysis: A compound that stabilizes the capsid will protect the virus from heat-induced inactivation, resulting in a shift of the inactivation curve to higher temperatures compared to the untreated virus.[11]

X-ray Crystallography

This structural biology technique provides high-resolution, atomic-level detail of the drug-virus interaction.

Methodology:

  • Virus Crystallization: Highly purified virus particles are crystallized.

  • Complex Formation: The virus crystals are soaked in a solution containing the antiviral agent, allowing the compound to diffuse into the crystals and bind to the VP1 pocket.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the virus-drug complex is solved. This reveals the precise orientation and interactions of the compound within the hydrophobic binding pocket.[6][7]

Resistance Selection and Genotypic Analysis

This method confirms the drug's target by identifying mutations that confer resistance.

Methodology:

  • Selection: The virus is serially passaged in cell culture in the presence of sub-optimal concentrations of the antiviral compound.

  • Isolation: Viruses that can replicate under this selective pressure are isolated.

  • Phenotypic Analysis: The resistance of the isolated mutants is confirmed by determining their IC50 value, which will be significantly higher than that of the wild-type virus.

  • Genotypic Analysis: The genomes of the resistant viruses are sequenced, specifically the region coding for the capsid proteins. Mutations are typically found in the amino acid residues that line the hydrophobic pocket in VP1, confirming this as the binding site and target of the drug.[1][12]

A This compound Molecule B Binds to Conserved Hydrophobic Pocket in VP1 A->B Interaction C Induces Allosteric Stabilization of Capsid B->C Consequence D Increases Energy Barrier for Conformational Changes C->D Mechanism E Uncoating Process is Blocked D->E Result F Viral RNA is Trapped Inside Capsid E->F Outcome G Viral Replication is Inhibited F->G Final Effect

Caption: Logical flow from this compound binding to viral inhibition.

Conclusion

This compound functions as a highly effective anti-picornavirus agent by targeting a specific hydrophobic pocket within the VP1 capsid protein. Its binding stabilizes the virion, preventing the essential conformational changes required for uncoating and the subsequent release of the viral genome. This mechanism effectively halts the viral replication cycle at a very early stage. The comprehensive data from virological assays, coupled with high-resolution structural studies and resistance mapping, provides a clear and detailed understanding of its mode of action. This knowledge remains fundamental for the rational design and development of next-generation capsid-binding inhibitors targeting picornavirus infections.

References

Pirodavir: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Pirodavir (R 77975) represents a significant milestone in the development of broad-spectrum antipicornavirus agents. As a capsid-binding inhibitor, its discovery provided a powerful tool against a wide range of human rhinovirus (HRV) and enterovirus serotypes. This document provides a comprehensive technical overview of this compound's history, from its chemical evolution and mechanism of action to its preclinical evaluation and clinical trials. Detailed experimental protocols, quantitative antiviral activity data, and analyses of its therapeutic potential and limitations are presented to offer a complete profile for the scientific community.

Discovery and Chemical Evolution

This compound emerged from a rational drug design program aimed at improving the antiviral spectrum of earlier compounds.[1] Its development was a direct evolution from its predecessor, R 61837, a substituted phenyl-pyridazinamine.[1][2]

  • Predecessor (R 61837): This compound was active almost exclusively against rhinovirus serotypes belonging to antiviral group B.[1][2] Its potency was limited, requiring concentrations above 32 µg/mL to inhibit 80% of 100 tested serotypes (EC80).[2][3][4]

  • Emergence of this compound (R 77975): By chemically combining substructures of R 61837 and other compounds active against group A rhinoviruses (like WIN 51711), researchers at the Janssen Research Foundation developed this compound, a substituted phenoxy-pyridazinamine.[1] This new compound demonstrated a dramatically improved profile, achieving the same EC80 at a concentration of just 0.064 µg/mL—a 500-fold increase in potency.[5] Crucially, this compound's activity extended to both group A and group B rhinovirus serotypes, establishing it as the first compound with true broad-spectrum efficacy against both groups.[6]

Table 1: Comparison of this compound and its Predecessor, R 61837
FeatureR 61837This compound (R 77975)
Chemical Class Substituted phenyl-pyridazinamineSubstituted phenoxy-pyridazinamine[1]
Antiviral Spectrum Almost exclusively Group B rhinoviruses[1][2]Group A and Group B rhinoviruses[1][2]
Potency (EC80) >32 µg/mL[2][3][4]0.064 µg/mL[2][3][4]

Mechanism of Action: Capsid Binding

This compound exerts its antiviral effect by directly interacting with the viral capsid, a mechanism shared by other "WIN" compounds.[1]

  • Binding Site: It binds to a hydrophobic pocket located within the viral protein 1 (VP1), just beneath the "canyon floor"—a depression on the virion surface involved in receptor attachment.[2][4][6][7] This binding site is highly conserved among many picornaviruses.[6]

  • Viral Stabilization: This binding stabilizes the viral capsid, making it resistant to heat and acid.[2][3]

  • Inhibition of Replication: By locking the capsid in a rigid conformation, this compound inhibits critical early steps of the viral replication cycle.[7] This interference occurs within the first 40 minutes after infection.[2][4] Depending on the specific virus serotype, this compound can:

    • Prevent Attachment: For some serotypes, such as HRV9, the conformational changes induced by the drug prevent the virus from attaching to host cell receptors.[1][2]

    • Block Uncoating: For other serotypes, like HRV1A, the drug does not inhibit attachment but prevents the subsequent uncoating and release of the viral RNA into the host cell cytoplasm.[1][2][7]

cluster_host Host Cell cluster_inhibition This compound Inhibition Receptor Receptor Cytoplasm Viral RNA Release Receptor->Cytoplasm 2. Uncoating Replication Viral Replication Cytoplasm->Replication Virus Rhinovirus (Virion) Virus->Receptor 1. Attachment This compound This compound Binding Binds to VP1 Hydrophobic Pocket This compound->Binding Binding->Virus Stabilizes Capsid Block->Receptor Blocks Attachment (e.g., HRV9) Block->Cytoplasm Blocks Uncoating (e.g., HRV1A)

This compound's mechanism of action on the picornavirus lifecycle.

In Vitro Antiviral Activity

This compound demonstrates potent activity against a wide array of picornaviruses. In a single replication cycle, it can reduce the yield of susceptible rhinoviruses by a factor of 1,000 to 100,000.[2]

Table 2: In Vitro Antiviral Activity of this compound against Human Rhinoviruses (HRV)
ParameterValueDetailsSource
Broad Spectrum Inhibits 80 of 100 HRV strainsActive against both Group A and Group B serotypes.[8][9]
EC80 0.064 µg/mLConcentration to inhibit 80% of 100 serotypes.[2][3][4]
IC50 Range <100 nMFor 59% of tested serotypes and clinical isolates.[8]
IC90 (HRV-2) 2.3 nMDetermined by virus yield reduction assay.[8][9]
EC50 (HRV14) 0.081 µg/mLIn human KB cells (cytopathic effect assay).[8]
Table 3: In Vitro Antiviral Activity of this compound against Enteroviruses (EV)
ParameterValueDetailsSource
EC80 1.3 µg/mLMean concentration to inhibit 80% of 16 tested enteroviruses.[2][3][9]
IC50 (EV71) 5,420 nM-[8]
IC90 (EV71) >13,350 nM-[8]
Table 4: Cytotoxicity Profile of this compound
Cell ConditionCC50 (50% Cytotoxic Concentration)Source
Logarithmic Cell Growth (37°C) 7 µg/mL[8]
Confluent HeLa Cells (33°C) >50 µg/mL[8]
Vero Cells 31 ± 2.2 µM[10]

Experimental Protocols

The antiviral activity of this compound was characterized using several standard in vitro assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage (cytopathic effect).

  • Protocol:

    • Near-confluent cell monolayers (e.g., HeLa or KB cells) are prepared in 96-well plates.[9][11]

    • The compound is serially diluted and added to the wells.[9]

    • A standard amount of virus (e.g., multiplicity of infection of 0.001 to 0.01) is immediately added to the wells.[9]

    • Plates are incubated for 5-7 days at 33°C (for rhinoviruses) until 100% CPE is observed in control wells (virus, no compound).[8][9]

    • Cell viability is quantified, often by microscopic observation or by measuring the uptake of a vital dye like neutral red.[8][11]

    • The IC50 (concentration inhibiting 50% of CPE) is calculated via regression analysis.[11]

Virus Yield Reduction Assay

This assay directly measures the reduction in the production of new infectious virus particles.

  • Protocol:

    • Cell cultures are infected with the virus in the presence of varying concentrations of the compound.[11]

    • After a single replication cycle (e.g., 14 hours at 33°C), the cells are lysed (e.g., by freeze-thawing) to release new virions.[1]

    • The resulting virus-containing supernatant is collected.

    • The amount of infectious virus in the supernatant is quantified by titrating it via an endpoint dilution or plaque assay on fresh cell monolayers.[1][11]

    • The IC90 (concentration reducing the viral yield by 90% or 1-log10) is determined.[9]

Virucidal Assay

This assay determines if a compound directly inactivates the virus particle itself, rather than inhibiting replication within the cell.

  • Protocol:

    • A stock solution of the virus is mixed directly with the test compound.[9][11]

    • The mixture is incubated for a set period (e.g., 1 hour at 37°C).[9]

    • The mixture is then diluted to reduce the compound's concentration to non-inhibitory levels.

    • The remaining infectious virus is quantified via a CPE or plaque assay.[9]

    • A significant reduction in viral titer compared to a control (virus incubated without the compound) indicates virucidal activity. This compound demonstrated this effect, rendering susceptible rhinoviruses noninfectious upon direct contact.[2][3]

cluster_info Cytopathic Effect (CPE) Inhibition Assay Start Start: Prepare Compound Dilutions Cells Seed Cells in 96-Well Plates Start->Cells Infect Add Compound and Virus to Cells Cells->Infect Incubate Incubate (e.g., 5-7 days) Infect->Incubate Observe Assess Cytopathic Effect (CPE) Incubate->Observe Quantify Quantify Viability (e.g., Neutral Red) Observe->Quantify Calculate Calculate IC50 Quantify->Calculate cluster_prophylaxis Prophylaxis (Pre-Infection) cluster_treatment Treatment (Post-Infection) This compound This compound Proph_Dose Frequent Dosing (6x/day) This compound->Proph_Dose Treat_Dose Frequent Dosing (6x/day) This compound->Treat_Dose Proph_Result Reduced Infection Rate & Reduced Cold Symptoms Proph_Dose->Proph_Result Treat_Result Reduced Virus Shedding BUT No Clinical Benefit Treat_Dose->Treat_Result

References

Pirodavir: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirodavir (R 77975) is a potent, broad-spectrum antiviral compound specifically targeting picornaviruses.[1][2] It belongs to a class of drugs known as capsid-binding agents, which physically interact with the viral protein shell to inhibit replication.[1][3] Extensive in vitro studies have demonstrated its high activity against a wide range of human rhinovirus (HRV) serotypes, including both major receptor groups (A and B), and various enteroviruses.[1][2] this compound acts at a very early stage of the viral life cycle by stabilizing the viral capsid, thereby preventing essential conformational changes required for genome release into the host cell.[1][3] While showing promise in preclinical and prophylactic clinical settings, its therapeutic efficacy in treating established infections has been limited. This document provides a detailed technical guide on the antiviral spectrum, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action: Capsid Binding and Stabilization

This compound is the prototype of a class of substituted phenoxy-pyridazinamine compounds that exert their antiviral effect by directly interacting with the viral capsid.[1] The primary target is a hydrophobic pocket located within the viral protein 1 (VP1), beneath the floor of a surface depression known as the "canyon".[3][4]

The binding of this compound to this pocket induces a conformational stabilization of the entire virion.[1][3] This stabilization has several critical downstream effects on the viral replication cycle:

  • Inhibition of Uncoating: The primary mechanism is the prevention of the viral capsid from disassembling and releasing its RNA genome into the host cell cytoplasm.[5]

  • Inhibition of Attachment (Serotype-Specific): For some rhinovirus serotypes, such as HRV-9, this compound can also inhibit the initial attachment of the virus to host cell receptors.[1] However, this is not a universal mechanism, as it does not inhibit the attachment of other serotypes like HRV-1A.[1]

  • Increased Thermostability: The drug-virus complex exhibits increased stability against heat and acid, a hallmark of capsid-binding agents.[1][3]

The interaction is reversible, as the infectivity of drug-treated viruses can be restored by organic solvent extraction of the compound.[1]

cluster_virus Picornavirus Virion cluster_host Host Cell VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket VP1->Pocket Receptor Host Cell Receptor VP1->Receptor Attaches to Inhibition Inhibition Pocket->Inhibition RNA Viral RNA Cytoplasm Cytoplasm Attachment Attachment Receptor->Attachment This compound This compound This compound->Pocket Binds to Uncoating Uncoating & RNA Release Attachment->Uncoating Replication Viral Replication Uncoating->Replication Inhibition->Attachment Serotype-dependent Inhibition->Uncoating

Figure 1. Mechanism of action of this compound.

Antiviral Spectrum

This compound demonstrates potent and broad-spectrum activity against members of the Picornaviridae family, particularly rhinoviruses and enteroviruses.[1][6] Notably, it is highly active against both major (ICAM-1 binding) and minor (LDL-R binding) receptor groups of human rhinoviruses, a significant improvement over its predecessor, R 61837, which was almost exclusively active against group B rhinoviruses.[1]

Activity Against Human Rhinoviruses (HRV)

This compound inhibits a vast number of HRV serotypes. In a comprehensive study, it inhibited 80 out of 100 tested HRV strains at a concentration of 64 ng/mL.[2][7] Another study showed that 59% of tested rhinovirus serotypes and isolates were inhibited with IC50 values of less than 100 nM.[2][6]

Activity Against Enteroviruses

This compound is also effective against a range of enteroviruses.[1] It has been shown to inhibit 16 different enteroviruses with a mean 80% effective concentration (EC80) of 1.3 µg/mL.[1][3] Its activity extends to coxsackie A and B viruses, echoviruses, and enterovirus 71 (EV71).[6] However, its potency against enteroviruses is generally lower than against rhinoviruses.[6] For instance, the IC50 for EV71 was reported to be 5,420 nM.[2][6]

Viruses Not Susceptible to this compound

Studies have found that this compound is not effective against viruses outside the Picornaviridae family, such as foot-and-mouth disease virus types A and C, influenza A virus, and human coronavirus.[5]

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous in vitro studies. The following table summarizes key data points.

Virus FamilyVirus Species/SerotypeCell LineAssay TypeValueConcentrationReference(s)
PicornaviridaeHuman Rhinovirus (80 of 100 serotypes)Not SpecifiedCPE ReductionEC800.064 µg/mL[1]
PicornaviridaeHuman Rhinovirus (59% of tested serotypes)Not SpecifiedNot SpecifiedIC50<100 nM[2]
PicornaviridaeHuman Rhinovirus 2 (HRV-2)KBVirus Yield ReductionIC902.3 nM[2][6]
PicornaviridaeHuman Rhinovirus 14 (HRV-14)HeLaCPE Reduction (MTT)EC500.004 µg/mL[2]
PicornaviridaeHuman Rhinovirus 14 (HRV-14)KBCPE Reduction (Neutral Red)EC500.081 µg/mL[2]
PicornaviridaeHuman Rhinovirus 39 (HRV-39)Not SpecifiedNot SpecifiedIC501 nM[6]
PicornaviridaeHuman Rhinovirus 40 (HRV-40)Not SpecifiedNot SpecifiedIC501 nM[6]
PicornaviridaeHuman Rhinovirus 32 (HRV-32)Not SpecifiedNot SpecifiedIC508,130 nM[6]
PicornaviridaeEnterovirus (16 serotypes)Not SpecifiedCPE ReductionEC801.3 µg/mL[1][3]
PicornaviridaeEnterovirus 71 (EV71)Not SpecifiedNot SpecifiedIC505,420 nM[2][7]
PicornaviridaeCoxsackie A and B virusesNot SpecifiedNot SpecifiedIC50773 to 3,608 nM[6]
PicornaviridaeEchovirusesNot SpecifiedNot SpecifiedIC50193 to 5,155 nM[6]
Not ApplicableCytotoxicityHeLa (confluent)Not SpecifiedCC50>50 µg/mL[2][5]
Not ApplicableCytotoxicityKB (resting)Not SpecifiedCC50>13,350 nM[6]
Not ApplicableCytotoxicityKB (actively growing)Not SpecifiedCC50>13,350 nM[6]

Abbreviations: CPE (Cytopathic Effect); EC50/80 (50%/80% Effective Concentration); IC50/90 (50%/90% Inhibitory Concentration); CC50 (50% Cytotoxic Concentration); KB (Human oral epidermoid carcinoma cells); HeLa (Human cervical adenocarcinoma cells).

Experimental Protocols

The in vitro antiviral activity of this compound is primarily assessed using cytopathic effect (CPE) inhibition assays and virus yield reduction assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes known as CPE.

Methodology:

  • Cell Seeding: Host cells (e.g., HeLa, KB) are seeded into 96-well microtiter plates and incubated to form a near-confluent monolayer.[6][7]

  • Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various test concentrations in growth medium.[5]

  • Treatment and Infection: The growth medium is removed from the cell monolayers. The diluted compound is added to the wells, immediately followed by the addition of a standardized amount of virus (e.g., multiplicity of infection of 0.001 to 0.01).[6]

  • Incubation: Plates are incubated at a temperature optimal for viral replication (e.g., 33°C for rhinoviruses) for a period sufficient to cause complete CPE in untreated, virus-infected control wells (typically 5-7 days).[6]

  • Quantification: The extent of CPE is quantified. This can be done visually or, more commonly, through spectrophotometric methods like the Neutral Red (NR) uptake assay or the MTT assay, which measure cell viability.[2][6] The EC50 is calculated as the compound concentration that inhibits CPE by 50%.

Start Start Seed Seed HeLa/KB cells in 96-well plates Start->Seed Incubate1 Incubate to form confluent monolayer Seed->Incubate1 Prepare Prepare serial dilutions of this compound Incubate1->Prepare AddCompound Add compound dilutions to cell monolayers Prepare->AddCompound AddVirus Add virus inoculum to wells AddCompound->AddVirus Incubate2 Incubate at 33°C for 5-7 days AddVirus->Incubate2 Quantify Quantify cell viability (Neutral Red / MTT assay) Incubate2->Quantify Calculate Calculate EC50 value Quantify->Calculate End End Calculate->End cluster_A Antiviral Activity cluster_B Rhinovirus Groups This compound This compound GroupA Group A (e.g., HRV1A) This compound->GroupA Highly Active GroupB Group B (e.g., HRV9) This compound->GroupB Highly Active R61837 R 61837 (Predecessor) R61837->GroupA Weakly Active R61837->GroupB Active

References

Pirodavir: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pirodavir (R-77975), a potent, broad-spectrum antipicornaviral agent. The information is intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Identifiers

This compound is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-methyl-pyridazinyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoateDrugBank Online
Synonyms R-77975, R 77975MedChemExpress, DrugBank Online
CAS Number 124436-59-5MedChemExpress
Molecular Formula C₂₁H₂₇N₃O₃MedChemExpress
SMILES CCOC(=O)C1=CC=C(OCCC2CCN(CC2)C2=CC=C(C)N=N2)C=C1DrugBank Online
InChI InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data is limited, a combination of reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 369.46 g/mol MedChemExpress
Melting Point 124-125 °C
pKa (Strongest Basic) 4.41 (Predicted)DrugBank Online
logP 4.49 (Predicted)DrugBank Online
Water Solubility 0.0682 mg/mL (Predicted)DrugBank Online
Solubility in Organic Solvents Soluble in DMSO (10 mg/mL with ultrasonic), slightly soluble in chloroform and methanol. Soluble in formulations of 10% DMSO/40% PEG300/5% Tween-80/45% Saline (≥ 1 mg/mL), 10% DMSO/90% (20% SBE-β-CD in Saline) (≥ 1 mg/mL), and 10% DMSO/90% Corn Oil (≥ 1 mg/mL).MedChemExpress
Appearance Light yellow to yellow solidMedChemExpress

Antiviral Activity and Mechanism of Action

This compound is a potent inhibitor of a broad range of picornaviruses, including a majority of human rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

Spectrum of Antiviral Activity

This compound demonstrates high activity against both major (group B) and minor (group A) receptor groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of this compound

VirusAssay TypeActivity MetricValueCell LineSource(s)
Human Rhinovirus (80 of 100 serotypes) MICMIC0.064 µg/mL (for 80% of serotypes)Not Specified
Human Rhinovirus 2 (HRV-2) Virus Yield ReductionIC₉₀2.3 nMKB[3]
Human Rhinovirus (59% of serotypes/isolates) Not SpecifiedIC₅₀<100 nMNot SpecifiedMedChemExpress
Enteroviruses (16 types) Not SpecifiedIC₈₀1.3 µg/mLNot SpecifiedMedChemExpress,[3]
Enterovirus 71 (EV71) Not SpecifiedIC₅₀5,420 nMNot SpecifiedMedChemExpress
Poliovirus MICMIC0.025-0.27 µg/mLNot Specified
Coxsackievirus MICMIC0.018-8.5 µg/mLNot Specified
Echovirus MICMIC0.019-1.3 µg/mLNot Specified
Mechanism of Action: Capsid Binding

This compound's mechanism of action involves binding to the viral capsid, specifically within a hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid, thereby inhibiting critical early events in the viral replication cycle, such as attachment to host cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The exact step that is inhibited can be serotype-dependent.[1]

Pirodavir_Mechanism_of_Action cluster_virus Picornavirus cluster_host Host Cell Viral_Capsid Viral Capsid (VP1, VP2, VP3, VP4) VP1_Pocket Hydrophobic Pocket in VP1 Viral_RNA Viral RNA Host_Receptor Host Cell Receptor Viral_Capsid->Host_Receptor Attachment Stabilized_Capsid Stabilized Viral Capsid VP1_Pocket->Stabilized_Capsid Stabilizes Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Replication Uncoating Uncoating Host_Receptor->Uncoating Entry & Conformational Change This compound This compound This compound->VP1_Pocket Binds to Stabilized_Capsid->Uncoating Inhibits Uncoating->Viral_RNA RNA Release

This compound's mechanism of action as a capsid binder.

Experimental Protocols

Detailed methodologies for key assays used to characterize the antiviral activity of this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • HeLa or other susceptible cell lines

  • 96-well cell culture plates

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Picornavirus stock

  • This compound stock solution (in DMSO)

  • Neutral Red solution (0.033% in PBS)

  • Fixative solution (e.g., 10% formalin in PBS)

  • Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).[5] Incubate at 37°C in a 5% CO₂ incubator.[5]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Add the diluted this compound to the wells in triplicate.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

    • Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a 5% CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).[6]

  • Neutral Red Staining:

    • Aspirate the medium from the wells.

    • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[7]

    • Aspirate the Neutral Red solution and wash the cells gently with PBS.[7]

  • Dye Solubilization and Measurement:

    • Add 150 µL of the solubilization solution to each well to extract the dye from the cells.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using regression analysis.

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells Seed HeLa cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound_Virus Add compound and virus to cell monolayer Prepare_Dilutions->Add_Compound_Virus Incubate_3_5_days Incubate 3-5 days Add_Compound_Virus->Incubate_3_5_days Stain_Neutral_Red Stain with Neutral Red Incubate_3_5_days->Stain_Neutral_Red Wash_Cells Wash cells Stain_Neutral_Red->Wash_Cells Solubilize_Dye Solubilize dye Wash_Cells->Solubilize_Dye Read_OD Read OD at 540 nm Solubilize_Dye->Read_OD Analyze_Data Calculate EC50 and CC50 Read_OD->Analyze_Data End End Analyze_Data->End

Workflow for the CPE Inhibition Assay.
Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

  • Susceptible cell line grown in 24- or 48-well plates

  • Picornavirus stock

  • This compound stock solution

  • Cell culture medium

  • Materials for virus titration (e.g., plaque assay)

Procedure:

  • Cell Culture and Infection:

    • Seed cells in multi-well plates to form a confluent monolayer.

    • Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).

  • Virus Harvest:

    • After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.

    • Collect the cell lysates containing the virus.

  • Virus Titer Determination:

    • Determine the virus titer in each sample using a plaque assay or TCID₅₀ assay on fresh cell monolayers.[8]

  • Data Analysis: Calculate the log₁₀ reduction in virus yield for each compound concentration compared to the untreated virus control. The IC₉₀ is the concentration of the compound that causes a 90% (1-log₁₀) reduction in virus yield.[3]

Capsid Thermal Stability Assay

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

Materials:

  • Purified picornavirus preparation

  • This compound stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Thermal cycler or water bath with a precise temperature gradient

  • Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific antibodies for ELISA or dot blot)

Procedure:

  • Compound Incubation:

    • Mix the purified virus with a fixed concentration of this compound or a vehicle control.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.

  • Heat Treatment:

    • Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2 minutes at temperatures from 37°C to 57°C).[4]

    • Immediately cool the samples on ice to prevent further denaturation.

  • Assessment of Viral Infectivity/Integrity:

    • Determine the remaining infectious virus titer in each sample using a plaque assay.

    • Alternatively, assess capsid integrity using methods like dot blotting with antibodies that recognize intact versus disassembled capsids.

  • Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid integrity occurs in the this compound-treated samples versus the control samples. An increase in the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion

This compound is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid, makes it a valuable tool for studying picornavirus replication and a lead compound for the development of new antiviral therapies. The detailed protocols provided in this guide offer a foundation for the in vitro evaluation of this compound and other potential antipicornaviral agents. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

Pirodavir's Inhibition of the Rhinovirus Replication Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Pirodavir, a potent, broad-spectrum antipicornavirus agent, and its specific mechanism of inhibiting the human rhinovirus (HRV) replication cycle. This compound is a capsid-binding compound that interferes with the earliest stages of viral infection, making it a significant subject of study in the development of antiviral therapies.

The Human Rhinovirus (HRV) Replication Cycle

Human rhinoviruses, the primary causative agents of the common cold, are small, non-enveloped, single-stranded positive-sense RNA viruses belonging to the Picornaviridae family.[1] The replication cycle is a multi-stage process that occurs within the cytoplasm of host cells.[2]

The key stages of the HRV replication cycle are:

  • Attachment & Entry: The cycle begins with the virus binding to specific host cell receptors, such as Intercellular Adhesion Molecule 1 (ICAM-1) for the major group of rhinoviruses.[1] Following attachment, the virus is internalized by the cell, typically through endocytosis.[2]

  • Uncoating: Inside the endosome, exposure to an acidic environment (low pH) triggers conformational changes in the viral capsid.[1][3] This leads to the release of the viral RNA genome into the host cell's cytoplasm.[1][4] This process involves the formation of an altered "A-particle" intermediate, which has lost the internal capsid protein VP4.[1][5]

  • Translation & Polyprotein Processing: The viral (+)ssRNA genome acts as a messenger RNA (mRNA) and is translated by the host cell's ribosomes into a single large polyprotein.[2]

  • Replication: The viral RNA-dependent RNA polymerase, a non-structural protein cleaved from the polyprotein, synthesizes a negative-sense RNA strand using the genomic RNA as a template. This new strand then serves as a template for the synthesis of many new positive-sense viral genomes.[2]

  • Assembly & Release: The newly synthesized viral genomes are encapsidated by newly formed viral structural proteins (VP1-VP4).[2] Mature, infectious virions are then released from the host cell, often through cell lysis, to infect other cells.[2]

This compound intervenes at the critical early stages of this cycle, specifically targeting the viral capsid to prevent infection before the viral genome can be released and replicated.[6][7]

G cluster_cell Host Cell Cytoplasm cluster_inhibition Attachment 1. Attachment to Host Cell Receptor Endocytosis 2. Endocytosis Attachment->Endocytosis Uncoating 3. Uncoating & RNA Release Endocytosis->Uncoating Translation 4. Translation of Viral RNA Uncoating->Translation Replication 5. Genome Replication Translation->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release of Progeny Virus Assembly->Release This compound This compound This compound->Attachment Inhibits (some serotypes) This compound->Uncoating Inhibits

Caption: Rhinovirus Replication Cycle and this compound's Point of Inhibition.

This compound's Mechanism of Action

This compound is a substituted phenoxy-pyridazinamine that functions as a capsid-binding agent.[6][8] Its primary mechanism involves a direct interaction with the viral capsid proteins to prevent the early stages of the replication cycle.[6][7]

Binding to the VP1 Hydrophobic Pocket: Structural studies of related compounds have shown that these molecules bind to a hydrophobic pocket located within the VP1 capsid protein, beneath the "canyon floor" which is the site of receptor attachment.[6][7][9] By occupying this pocket, this compound stabilizes the capsid structure.[6][10] This stabilization prevents the conformational changes that are necessary for the virus to uncoat and release its genetic material into the host cell.[11] The virus-drug complex is rendered stable against both acid and heat.[6][7]

Inhibition of Uncoating and Attachment: The primary effect of this capsid stabilization is the potent inhibition of viral uncoating.[11] By preventing the capsid from undergoing the necessary structural rearrangements, this compound effectively traps the viral RNA inside the virion. This action occurs at a very early stage, within the first 40 minutes after infection.[6][7] For some rhinovirus serotypes, such as HRV9, this compound has also been shown to inhibit the initial attachment of the virus to the host cell.[6][7]

G cluster_virion Rhinovirus Capsid (VP1 Protein) cluster_drug cluster_result Pocket Hydrophobic Pocket (Unoccupied) ConformationalChange Low pH triggers Conformational Change Pocket->ConformationalChange Stabilization Capsid Stabilization Uncoating Viral Uncoating & RNA Release ConformationalChange->Uncoating This compound This compound This compound->Pocket Binds to Pocket Stabilization->ConformationalChange Blocks Inhibition Inhibition of Uncoating

Caption: this compound's mechanism of capsid binding and stabilization.

Quantitative Antiviral Activity

This compound demonstrates potent, broad-spectrum activity against a wide range of human rhinovirus serotypes from both A and B groups, as well as several other enteroviruses.[6][12] Its efficacy has been quantified in various in vitro assays.

Compound Parameter Value Target Virus / Cell Line Assay Type Reference
This compoundEC800.064 µg/mL80% of 100 HRV serotypesNot Specified[6][7]
This compoundEC801.3 µg/mL16 EnterovirusesNot Specified[6][7]
This compoundIC902.3 nMRhinovirusVirus Yield Reduction[13]
This compoundIC505,420 nMEnterovirus 71Not Specified[13]
This compoundIC50 range1 nM - 8,130 nM56 HRV laboratory strainsNeutral Red Uptake[12]
This compoundCC50>50 µg/mLConfluent HeLa cellsCytotoxicity Assay[13]
This compoundCC507 µg/mLLogarithmic growth HeLa cellsCytotoxicity Assay[13]
BTA39 (analogue)IC501.0 nMHRV-2Neutral Red Uptake[12]
BTA188 (analogue)IC50 range0.5 nM - >4,588 nM57 HRV laboratory strainsNeutral Red Uptake[12]

EC50/EC80: 50%/80% Effective Concentration; IC50/IC90: 50%/90% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.

Experimental Protocols

The characterization of this compound's antiviral activity relies on several key in vitro experimental methodologies.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.[10][14]

Methodology:

  • Cell Seeding: Host cells (e.g., HeLa cells) are seeded into 96-well plates and grown to confluency.[15]

  • Compound Dilution: The test compound (this compound) is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with a known titer of rhinovirus in the presence of the various compound dilutions. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant cytopathic effect in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTS or Neutral Red uptake assay.[12][16] The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

G Start Start Seed 1. Seed HeLa cells in 96-well plate Start->Seed Incubate1 2. Incubate to confluency Seed->Incubate1 Prepare 3. Prepare serial dilutions of this compound Incubate1->Prepare Infect 4. Infect cells with HRV in presence of compound Prepare->Infect Incubate2 5. Incubate for 3-5 days (until CPE is visible) Infect->Incubate2 AddDye 6. Add viability dye (e.g., MTS, Neutral Red) Incubate2->AddDye Incubate3 7. Incubate to allow color development AddDye->Incubate3 Read 8. Read absorbance on plate reader Incubate3->Read Calculate 9. Calculate EC50 and CC50 Read->Calculate End End Calculate->End

Caption: Experimental workflow for a CPE Reduction Assay.
Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an inhibitor.

Methodology:

  • Confluent cell monolayers are infected with rhinovirus in the presence or absence of the test compound.

  • After a single replication cycle (e.g., 8-24 hours), the cells and supernatant are harvested.[10]

  • The samples undergo freeze-thaw cycles to release intracellular virions.

  • The viral titer in the lysate is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% for IC90) is determined.[13]

Thermostability Assay

This assay provides evidence of direct binding between a compound and the viral capsid. Capsid-binding agents typically increase the thermal stability of the virion.[10]

Methodology:

  • Rhinovirus is incubated with and without the test compound at various concentrations.

  • The virus-compound mixtures are then subjected to elevated temperatures (e.g., 50-56°C) for a short period.[4]

  • The remaining infectivity of the samples is determined by plaque assay or TCID50.

  • A compound that stabilizes the capsid will result in a higher viral titer after heat treatment compared to the untreated control.[10][17]

Drug Resistance Studies

These studies identify the binding site and mechanism of action by generating and characterizing drug-resistant viral mutants.

Methodology:

  • Rhinovirus is serially passaged in cell culture in the presence of sub-optimal concentrations of the inhibitor.

  • Resistant viruses that emerge are isolated and plaque-purified.

  • The level of resistance is quantified by comparing the EC50 of the compound against the mutant virus to that of the wild-type virus.[10][17]

  • The capsid protein genes (VP1-VP4) of the resistant mutants are sequenced to identify mutations responsible for the resistance phenotype. Cross-resistance studies with other known capsid binders can confirm a shared binding site.[6][7][10]

References

Pirodavir: A Technical Guide to a Broad-Spectrum Picornavirus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pirodavir (R 77975), a potent, broad-spectrum inhibitor of picornaviruses. This compound belongs to a class of antiviral compounds known as capsid-binding agents, which interfere with the earliest stages of the viral life cycle. This document synthesizes key data on its mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Capsid Stabilization

This compound exerts its antiviral effect by directly interacting with the viral capsid, the protein shell that encases the picornavirus genome. It is part of a class of molecules often referred to as "WIN-like compounds," which bind to a hydrophobic pocket located within the viral protein 1 (VP1) beneath the floor of a surface depression known as the "canyon".[1][2][3] This binding event has critical downstream consequences for the virus.

By occupying this pocket, this compound stabilizes the entire capsid structure.[1][3] This increased rigidity prevents the conformational changes that are necessary for the virus to attach to host cell receptors and, subsequently, to uncoat and release its RNA genome into the cytoplasm.[3] This effectively halts the infection process at a very early stage.[1] The mode of action can be serotype-specific; for instance, this compound was found to inhibit the adsorption of human rhinovirus (HRV) 9 but not HRV 1A.[1] This stabilization also renders the virus resistant to inactivation by heat and acid.[1]

cluster_virus Picornavirus Particle cluster_host Host Cell VP1 VP1 Capsid Protein (with Hydrophobic Pocket) Receptor Host Cell Receptor VP1->Receptor Normal Attachment (Blocked by this compound) RNA Viral RNA Cytoplasm Cytoplasm Receptor->Cytoplasm Normal Uncoating & RNA Release (Prevented by this compound) This compound This compound This compound->VP1

This compound's capsid-binding mechanism of action.

Quantitative Antiviral Activity

This compound has demonstrated potent activity against a wide range of picornaviruses, particularly human rhinoviruses (HRVs), the primary cause of the common cold. Its efficacy is significantly greater than its predecessor compound, R 61837.[1][2]

Activity Against Rhinoviruses

This compound is highly active against both major groups of rhinoviruses, Group A and Group B.[1][2] Quantitative data from various studies highlight its potency. For example, it inhibits 80% of 100 tested rhinovirus serotypes at a concentration of just 0.064 µg/mL.[1][2]

Parameter Virus / Serotype Value Assay Type Reference
EC80 80% of 100 HRV Serotypes0.064 µg/mLNot Specified[1]
IC90 Human Rhinovirus (HRV)2.3 nMVirus Yield Reduction[4]
IC50 59% of 59 HRV Serotypes/Isolates<100 nMNeutral Red Uptake[4][5]
IC50 Range 57 HRV Laboratory Serotypes1 nM to 8,130 nMNeutral Red Uptake[5]
Activity Against Enteroviruses

This compound also shows inhibitory effects against various enteroviruses, although generally at higher concentrations compared to its anti-rhinovirus activity.

Parameter Virus Value Assay Type Reference
EC80 16 Enteroviruses (mean)1.3 µg/mLNot Specified[1]
IC50 Enterovirus 71 (EV71)5,420 nMNot Specified[4]
IC90 Enterovirus 71 (EV71)>13,350 nMNot Specified[4]
IC50 Range Coxsackie A and B viruses773 to 3,608 nMNeutral Red Uptake[5]
IC50 Range Echoviruses193 to 5,155 nMNeutral Red Uptake[5]

Cytotoxicity and Selectivity Index

An essential aspect of antiviral drug development is ensuring that the compound is toxic to the virus at concentrations far below those that are toxic to host cells. This relationship is quantified by the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates greater selectivity for the virus and a better safety profile. Compounds with an SI value of ≥10 are generally considered active in vitro.[6]

Parameter Cell Type / Condition Value Reference
CC50 Confluent HeLa cells (33°C)>50 µg/mL[4]
CC50 Logarithmic HeLa cell growth (37°C)7 µg/mL[4]

Given an IC50 in the low nanomolar range for many rhinoviruses, this compound demonstrates a favorable selectivity index.

Experimental Protocols

The evaluation of this compound's antiviral properties relies on standardized in vitro assays. These protocols are designed to quantify the inhibition of viral replication and the compound's toxicity to host cells.

Cytopathic Effect (CPE) Reduction Assay

This is a common method for initial screening. It measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

  • Cell Seeding: Host cells (e.g., HeLa cells) are seeded in 96-well plates and grown to confluency.

  • Compound Dilution: this compound is prepared in a series of dilutions.

  • Infection and Treatment: Cell monolayers are infected with the virus and simultaneously treated with the various concentrations of this compound. Control wells include uninfected cells, untreated infected cells, and cells treated with the compound alone (for cytotoxicity).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause CPE in the untreated control wells.

  • Quantification: Cell viability is measured, often using a dye like neutral red or an MTS assay. The concentration of this compound that protects 50% of the cells from CPE is determined as the EC50 or IC50.[7][8]

Virus Yield Reduction Assay

This assay directly measures the reduction in the production of new infectious virus particles.

  • Infection and Treatment: Confluent cell monolayers are infected with a known amount of virus and treated with different concentrations of this compound.

  • Incubation: The cultures are incubated for one full replication cycle.

  • Harvesting: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.

  • Titration: The resulting virus suspension is serially diluted and used to infect fresh cell monolayers in a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer.

  • Analysis: The concentration of this compound that reduces the viral yield by a certain amount (e.g., 90% or 1-log10) is calculated.[4][5][8]

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel to antiviral assays to determine the compound's toxicity to the host cells.

  • Cell Seeding: Host cells are seeded as for the antiviral assays.

  • Treatment: The cells are treated with the same range of this compound concentrations used in the efficacy assays, but without the virus.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Quantification: Cell viability is measured. The concentration of the compound that reduces cell viability by 50% is calculated as the CC50.[6]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Host Cell Monolayers D 4. Infect Cells with Virus & Add this compound Dilutions A->D B 2. Create Serial Dilutions of this compound B->D C 3. Prepare Virus Stock C->D E 5. Incubate for Replication Cycle D->E F 6a. Measure Cytopathic Effect (CPE) E->F G 6b. Harvest and Titer New Virus Particles E->G H 7. Calculate IC50/EC50 from Dose-Response Curve F->H G->H

References

Investigating the Serotype Specificity of Pirodavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir (R 77975) is an antiviral compound that has demonstrated broad-spectrum activity against picornaviruses, a family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses.[1][2][3] This technical guide provides an in-depth analysis of the serotype specificity of this compound, detailing its mechanism of action, quantitative activity against various viral serotypes, and the experimental protocols used to determine its efficacy. The information presented herein is intended to support further research and drug development efforts targeting picornavirus infections.

Mechanism of Action: A Capsid-Binding Inhibitor

This compound functions as a capsid-binding agent, directly interacting with the viral capsid proteins.[1][4] This binding event stabilizes the capsid, interfering with the early stages of the viral replication cycle.[1][5] Specifically, this compound has been shown to bind to a hydrophobic pocket located beneath the "canyon floor" of the rhinovirus capsid.[1][2] This interaction prevents the conformational changes necessary for viral attachment to host cells and/or the uncoating process, where the viral genome is released into the cytoplasm.[5][6]

The precise stage of inhibition can be serotype-specific. For instance, this compound has been observed to inhibit the adsorption of human rhinovirus (HRV) 9, but not that of HRV 1A, suggesting subtle differences in its interaction with different serotypes.[1][3] This direct interaction with the virion renders susceptible rhinovirus serotypes noninfectious upon contact. While this effect is not reversible by simple dilution, the infectivity of most serotypes can be restored by organic solvent extraction of the compound.[1]

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cluster_Pirodavir_Action This compound's Mechanism of Action cluster_Inhibition Inhibition of Early Viral Replication cluster_Outcome Outcome This compound This compound Viral_Capsid Viral Capsid (VP1 Protein) This compound->Viral_Capsid Binds to Binding_Pocket Hydrophobic Binding Pocket Viral_Capsid->Binding_Pocket Stabilization Capsid Stabilization Viral_Capsid->Stabilization Attachment Attachment to Host Cell Receptor Stabilization->Attachment Prevents Uncoating Uncoating & RNA Release Stabilization->Uncoating Prevents Replication_Blocked Viral Replication Blocked

Caption: Mechanism of action of this compound as a capsid-binding inhibitor.

Serotype Specificity of this compound

This compound exhibits broad-spectrum activity, a significant improvement over its predecessor, R 61837, which was primarily active against rhinovirus serotypes of antiviral group B.[1][2] In contrast, this compound is highly effective against both group A and group B rhinovirus serotypes.[1][5] Its activity also extends to a range of enteroviruses.[1][3]

Rhinovirus Activity

The following table summarizes the in vitro activity of this compound against a panel of human rhinovirus serotypes. The data is presented as the 80% effective concentration (EC80), which is the concentration of the drug that inhibits 80% of the viral cytopathic effect.

Rhinovirus SerotypeAntiviral GroupThis compound EC80 (µg/mL)
Multiple (80% of 100 serotypes) A & B0.064

Data sourced from Andries et al., 1992.[1]

Enterovirus Activity

This compound has also demonstrated efficacy against various enteroviruses. The table below presents the mean 80% inhibitory concentration (IC80) against a selection of enterovirus serotypes.

Enterovirus GroupNumber of Serotypes TestedThis compound Mean EC80 (µg/mL)
Various Enteroviruses 161.3

Data sourced from Andries et al., 1992.[1][3] More recent studies have explored its activity against specific enteroviruses like Enterovirus D68, where it was found to be less effective than other inhibitors such as 3C-protease inhibitors.[7]

Experimental Protocols

The determination of this compound's serotype specificity relies on robust in vitro antiviral assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

  • Confluent monolayers of susceptible host cells (e.g., HeLa cells for rhinoviruses) in 6-well or 24-well plates.[8][9]

  • Virus stock of the serotype to be tested.

  • Serial dilutions of this compound.

  • Overlay medium (e.g., Eagle's Minimum Essential Medium with low melting point agarose and fetal bovine serum).[9]

  • Crystal violet staining solution.[10]

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[8]

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Compound Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add a standardized amount of virus (e.g., 100 PFU) mixed with various concentrations of this compound to the wells. Include a virus-only control.

    • Incubate for 1 hour at 33°C (for rhinoviruses) to allow for viral adsorption.[9]

  • Overlay Application: After the adsorption period, remove the virus-drug inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 33°C in a CO2 incubator for 3-5 days, or until plaques are visible.[9]

  • Staining and Quantification:

    • Fix the cells with a formaldehyde solution.

    • Stain the cell monolayer with crystal violet, which stains living cells purple, leaving the plaques (areas of dead or lysed cells) as clear zones.[10]

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The IC50 or EC80 value can then be determined.

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cluster_Workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed Host Cells in Plates Start->Cell_Seeding Incubate1 Incubate to Confluency Cell_Seeding->Incubate1 Treat_Infect Treat Cells with Virus + this compound Incubate1->Treat_Infect Prepare_Virus Prepare Virus Dilution (e.g., 100 PFU) Prepare_Virus->Treat_Infect Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Treat_Infect Adsorption Incubate for Adsorption (1 hr, 33°C) Treat_Infect->Adsorption Overlay Add Agarose Overlay Adsorption->Overlay Incubate2 Incubate (3-5 days, 33°C) Overlay->Incubate2 Fix_Stain Fix and Stain with Crystal Violet Incubate2->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate % Inhibition and IC50/EC80 Count->Analyze End End Analyze->End

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

Viral Binding Inhibition Assay

This assay specifically investigates the ability of a compound to prevent the attachment of a virus to the host cell.

Materials:

  • Confluent monolayers of host cells in multi-well plates.

  • Virus stock.

  • Serial dilutions of this compound.

  • Binding buffer (e.g., PBS with 1% BSA).[11]

  • Reagents for quantifying bound virus (e.g., for qRT-PCR or ELISA).

Protocol:

  • Cell Preparation: Seed and grow host cells to confluency in multi-well plates.

  • Pre-chilling: Wash the cell monolayers with cold PBS and pre-chill the plates at 4°C for 1 hour to synchronize infection by allowing binding but preventing internalization.[12]

  • Treatment and Binding:

    • Prepare a mixture of the virus and different concentrations of this compound in cold binding buffer.

    • Add the virus-drug mixtures to the pre-chilled cells.

    • Incubate at 4°C for a defined period (e.g., 1-3 hours) to allow for viral binding.[11][12]

  • Washing: After incubation, wash the cell monolayers multiple times with cold PBS to remove any unbound virus and compound.[11]

  • Quantification of Bound Virus:

    • Lyse the cells to release the bound virus particles.

    • Quantify the amount of viral RNA using qRT-PCR or viral proteins using an ELISA.

  • Data Analysis: Compare the amount of bound virus in the this compound-treated wells to the untreated control wells to determine the percentage of binding inhibition.

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cluster_Workflow Viral Binding Inhibition Assay Workflow Start Start Seed_Cells Seed Host Cells Start->Seed_Cells Pre_Chill Pre-chill Cells (4°C) Seed_Cells->Pre_Chill Incubate_Binding Incubate on Cells (4°C) for Binding Pre_Chill->Incubate_Binding Prepare_Mix Prepare Virus + this compound in Cold Buffer Prepare_Mix->Incubate_Binding Wash Wash to Remove Unbound Virus Incubate_Binding->Wash Lyse_Quantify Lyse Cells and Quantify Bound Virus (qRT-PCR/ELISA) Wash->Lyse_Quantify Analyze Calculate % Binding Inhibition Lyse_Quantify->Analyze End End Analyze->End

Caption: Workflow for a viral binding inhibition assay.

Conclusion

This compound is a potent, broad-spectrum inhibitor of a wide range of rhinovirus and enterovirus serotypes. Its mechanism of action, involving direct binding to and stabilization of the viral capsid, effectively halts the viral replication cycle at an early stage. While its clinical development has faced challenges, the detailed understanding of its serotype specificity and mechanism of action provides a valuable foundation for the design and development of next-generation antipicornaviral agents. The experimental protocols outlined in this guide serve as a basis for the continued investigation of such compounds, aiding in the critical effort to combat picornavirus-related diseases.

References

Methodological & Application

Application Notes and Protocols: Pirodavir In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir (also known as R 77975) is a potent and broad-spectrum inhibitor of picornaviruses.[1][2] It belongs to a class of compounds known as capsid binders, which directly interact with the viral particle to prevent infection.[3][4] this compound has demonstrated significant in vitro activity against a wide range of human rhinovirus (HRV) serotypes, including both group A and group B, as well as several enteroviruses.[3][4][5] These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound and similar capsid-binding compounds.

Mechanism of Action

This compound's antiviral effect stems from its ability to bind to a hydrophobic pocket located within the viral capsid protein VP1.[4] This binding stabilizes the capsid structure, which in turn inhibits critical early-stage processes of the viral replication cycle.[4][5] Depending on the specific virus serotype, this stabilization can prevent the virus from attaching to host cells or inhibit the uncoating process, where the viral genome is released into the cytoplasm.[3][4][5] This direct interaction with the virion renders it noninfectious.[4][5]

This compound Mechanism of Action This compound This compound Binding This compound-Capsid Complex Formation This compound->Binding Virus Picornavirus (e.g., Rhinovirus) VP1 VP1 Capsid Protein (Hydrophobic Pocket) Virus->VP1 contains VP1->Binding Stabilization Capsid Stabilization Binding->Stabilization Attachment Virus-Cell Attachment Stabilization->Attachment Inhibits Uncoating Viral Uncoating & RNA Release Stabilization->Uncoating Inhibits Attachment->Uncoating Replication Viral Replication Uncoating->Replication Blocked Blocked

Caption: this compound binds to the VP1 capsid protein, inhibiting viral attachment and/or uncoating.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound from in vitro studies.

Table 1: Antiviral Activity of this compound against Picornaviruses

Virus TypeStrain(s)Assay TypeEndpointPotencyReference
Human Rhinovirus (HRV)80% of 100 serotypesNot SpecifiedEC800.064 µg/mL[3]
Human Rhinovirus (HRV)59% of serotypes/isolatesNot SpecifiedIC50<100 nM[1]
Human Rhinovirus (HRV)Selected strainsVirus Yield ReductionIC902.3 nM[1]
Enterovirus16 serotypesNot SpecifiedEC801.3 µg/mL[3]
Enterovirus 71 (EV71)Not SpecifiedNot SpecifiedIC505,420 nM[1]

Table 2: Cytotoxicity of this compound

Cell LineAssay ConditionsEndpointConcentrationReference
HeLaConfluent, 33°C (Antiviral Assay)CC50>50 µg/mL[1]
HeLaLogarithmic growth, 37°CCC507 µg/mL[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the antiviral efficacy of compounds like this compound.

General Workflow for In Vitro Antiviral Assay Prep_Cells Cell Culture Seeding (e.g., HeLa cells) Incubate_Pre Pre-incubation (Cells + Compound) Prep_Cells->Incubate_Pre Prep_Compound Prepare Serial Dilutions of this compound Prep_Compound->Incubate_Pre Infection Virus Inoculation Incubate_Pre->Infection Incubate_Post Incubation (e.g., 2-3 days at 33°C) Infection->Incubate_Post Endpoint Endpoint Measurement Incubate_Post->Endpoint CPE CPE Assessment (Microscopy) Endpoint->CPE Method 1 Yield Virus Yield Titration (Plaque Assay/TCID50) Endpoint->Yield Method 2 Analysis Data Analysis (Calculate IC50/EC50) CPE->Analysis Yield->Analysis

Caption: Standard workflow for assessing the antiviral activity of this compound in cell culture.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

1. Materials

  • Cells: HeLa cells are commonly used for rhinovirus assays.

  • Virus: A specific serotype of Human Rhinovirus (HRV).

  • Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[5]

  • Media:

    • Growth Medium: Eagle’s Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

    • Assay Medium: EMEM with 2% FBS.

  • Equipment: 96-well cell culture plates, incubator (33°C for HRV), inverted microscope.

2. Procedure

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in Assay Medium to achieve the desired final test concentrations.

    • Include a "no-drug" vehicle control (medium with the same final concentration of DMSO as the test wells).

    • Prepare a "cell control" (no virus, no drug) and a "virus control" (virus, no drug).

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Add 100 µL of the appropriate compound dilutions (or control media) to the wells.

    • Add 100 µL of virus suspension (at a dilution predetermined to cause 80-100% CPE in 2-3 days) to all wells except the cell control wells. Add 100 µL of Assay Medium to the cell control wells.

  • Incubation: Incubate the plates at 33°C in a 5% CO₂ incubator for 2-3 days, or until the virus control wells show complete CPE.

  • CPE Assessment:

    • Visually assess the cell monolayer in each well using an inverted microscope.

    • Score the level of CPE protection for each compound concentration compared to the virus control.

    • Alternatively, cell viability can be quantified using assays like MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Protocol 2: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound, providing a more direct measure of antiviral activity.[1]

1. Materials

  • Same as for the CPE Inhibition Assay.

2. Procedure

  • Setup: Perform steps 1-3 from the CPE Inhibition Assay protocol in 24-well or 48-well plates.

  • Incubation: Incubate the plates for a single replication cycle (e.g., 14-24 hours) at 33°C.[5] This ensures the measured virus is from the first round of infection and not subsequent spreading.

  • Virus Harvest:

    • After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release intracellular virions.

    • Collect the supernatant from each well. This is the virus lysate.

  • Virus Titration:

    • Quantify the infectious virus titer in each lysate using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis:

    • Compare the virus titers from the this compound-treated wells to the titer from the virus control (no drug) well.

    • Calculate the concentration of this compound required to reduce the virus yield by 90% (IC90) or 99% (a 2-log reduction).[1]

Protocol 3: Cytotoxicity Assay

It is crucial to assess the toxicity of the compound on the host cells in parallel to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.

1. Materials

  • Same as for the CPE Inhibition Assay, but without the virus.

2. Procedure

  • Cell Seeding: Seed HeLa cells in a 96-well plate as described previously.

  • Compound Addition:

    • Remove the growth medium from the confluent cells.

    • Add the same serial dilutions of this compound (in Assay Medium) that were used in the antiviral assay.

    • Include "cell control" wells with Assay Medium containing only DMSO.

  • Incubation: Incubate the plate under the exact same conditions as the antiviral assay (e.g., 33°C for the same duration).

  • Viability Assessment:

    • Assess cell viability using a quantitative method such as an MTT, XTT, or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the untreated cell controls. The ratio of CC50 to IC50 determines the selectivity index (SI), a key indicator of the compound's therapeutic potential.

References

Application Notes and Protocols: Pirodavir Cytopathic Effect (CPE) Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antiviral activity of Pirodavir against picornaviruses using a cytopathic effect (CPE) reduction assay. This compound is a potent, broad-spectrum inhibitor of picornaviruses, including a wide range of human rhinovirus (HRV) and enterovirus serotypes.[1][2][3] It functions as a capsid-binding agent, stabilizing the viral capsid to prevent early stages of the viral replication cycle, such as attachment and uncoating.[1][4][5]

The CPE reduction assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effect).[6][7] This protocol outlines the materials, step-by-step procedures, and data analysis required to evaluate the efficacy of this compound.

Mechanism of Action of this compound

This compound targets the viral capsid protein VP1, binding to a hydrophobic pocket beneath the "canyon floor" of the rhinovirus capsid.[1][5] This interaction stabilizes the capsid, preventing the conformational changes necessary for viral attachment to host cells and/or the uncoating process that releases the viral genome into the cytoplasm.[1][4][8] The specific mechanism, whether inhibition of attachment or uncoating, can be serotype-dependent.[1][4]

This compound Mechanism of Action cluster_virus Picornavirus cluster_host Host Cell Viral Capsid (VP1, VP2, VP3) Viral Capsid (VP1, VP2, VP3) Viral RNA Viral RNA Host Cell Receptor Host Cell Receptor Viral Capsid (VP1, VP2, VP3)->Host Cell Receptor Attachment Blocked Capsid Stabilization Capsid Stabilization Viral Capsid (VP1, VP2, VP3)->Capsid Stabilization Leads to Cytoplasm Cytoplasm This compound This compound This compound->Viral Capsid (VP1, VP2, VP3) Binds to VP1 pocket Binding to VP1 Binding to VP1 Inhibition of Uncoating Inhibition of Uncoating Capsid Stabilization->Inhibition of Uncoating Prevents Inhibition of Attachment Inhibition of Attachment Capsid Stabilization->Inhibition of Attachment Prevents Inhibition of Uncoating->Cytoplasm Viral RNA cannot enter CPE Reduction Assay Workflow A 1. Seed Cells (e.g., HeLa) in 96-well plates B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Prepare Compound Dilutions (this compound, Controls) B->C D 4. Add Compounds to Cells C->D E 5. Add Virus (e.g., HRV-14) D->E F 6. Incubate (until >80% CPE in virus control) E->F G 7. Assess Cell Viability (e.g., Neutral Red Staining) F->G H 8. Read Plate (Spectrophotometer) G->H I 9. Data Analysis (Calculate EC50, CC50, SI) H->I Data Interpretation Logic cluster_data Primary Data cluster_analysis Calculated Metric cluster_conclusion Conclusion EC50 EC50 (Antiviral Potency) SI Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50 CC50 (Compound Cytotoxicity) CC50->SI Conclusion High SI: Potentially effective and safe Low SI: Poor therapeutic window SI->Conclusion

References

Application Notes and Protocols for Testing Pirodavir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell lines for testing the antiviral activity of Pirodavir against a range of rhinoviruses and enteroviruses. Detailed protocols for cell culture, antiviral assays, and data analysis are included to ensure reproducible and accurate results.

Introduction to this compound

This compound is a potent, broad-spectrum antiviral compound that belongs to the class of capsid-binding agents.[1][2] It exhibits significant inhibitory activity against a wide range of picornaviruses, including numerous serotypes of human rhinovirus (HRV) and enteroviruses.[1][2] The primary mechanism of action of this compound involves its binding to a hydrophobic pocket within the viral capsid protein VP1.[2][3] This interaction stabilizes the capsid, thereby preventing the uncoating process and the subsequent release of the viral RNA into the host cell cytoplasm, which is a critical step in the viral replication cycle.[2][4] this compound is effective against both major and minor receptor group rhinoviruses.[2]

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of this compound's antiviral efficacy. The choice depends on the specific virus being tested, as susceptibility can vary.

  • HeLa (ATCC® CCL-2™): Human cervical adenocarcinoma cells are the most commonly used cell line for the propagation and testing of a wide variety of human rhinovirus and enterovirus serotypes.[5][6][7] They are highly permissive to infection and consistently used in both academic research and industrial drug development for antiviral screening.

  • RD (ATCC® CCL-136™): Human rhabdomyosarcoma cells are particularly useful for the propagation and study of certain enteroviruses, such as Enterovirus 71 (EV71).[8][9]

  • Vero (ATCC® CCL-81™): African green monkey kidney cells are a versatile cell line used for the propagation of a broad range of viruses. While not the primary choice for rhinoviruses, they can be used for certain enteroviruses.[10]

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound in various cell lines. The data has been collated from multiple studies and standardized to allow for easy comparison.

Table 1: Antiviral Activity of this compound against Human Rhinoviruses (HRV) in HeLa Cells

Rhinovirus SerotypeAssay TypeEC50 / IC50 (µg/mL)EC50 / IC50 (nM)Reference
HRV-2CPE Reduction0.0038.12[1]
HRV-14CPE Reduction0.10 (µM)100[11]
HRV-29CPE Reduction1.7 (µM)1700[11]
HRV-89CPE Reduction0.9 (µM)900[11]
80 of 100 HRV StrainsCPE Reduction0.064173.2[1]
59% of 59 Strains/IsolatesCPE Reduction<0.037<100[1]

Table 2: Antiviral Activity of this compound against Enteroviruses

Enterovirus SerotypeCell LineAssay TypeEC50 / IC50 (µg/mL)EC50 / IC50 (nM)Reference
16 Enteroviruses (mean)Not SpecifiedCPE Reduction1.33518[1]
EV71RDCPE Reduction5,420 (IC50)5420[1]
EV71RDVirus Yield Reduction>13,350 (IC90)>13350[1]
EV71Not SpecifiedCPE Reduction0.361 - 0.957 (µM)361 - 957[12]

Table 3: Cytotoxicity of this compound

Cell LineAssay ConditionsCC50 (µg/mL)CC50 (µM)Reference
HeLaLogarithmic growth, 37°C718.9[1]
HeLaConfluent, 33°C (antiviral assay conditions)>50>135.3[1]

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are used interchangeably in the literature to denote the concentration of a drug that inhibits 50% of the viral effect. CC50 is the 50% cytotoxic concentration. Conversions from µg/mL to nM were calculated using the molecular weight of this compound (369.46 g/mol ).

Experimental Protocols

HeLa Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of HeLa cells.

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

  • Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • 75 cm² cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Quickly thaw the vial of frozen HeLa cells in a 37°C water bath.

    • Decontaminate the outside of the vial with 70% ethanol.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a 75 cm² culture flask.

    • Incubate at 37°C with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new 75 cm² flask containing fresh, pre-warmed complete growth medium.

    • Incubate at 37°C with 5% CO₂. Renew the growth medium 2-3 times a week.[13]

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[14][15][16]

Materials:

  • Confluent monolayers of HeLa cells in 6-well plates

  • Virus stock of known titer (e.g., Rhinovirus 14)

  • This compound stock solution (in DMSO)

  • 2x Eagle's Minimum Essential Medium (EMEM)

  • SeaPlaque™ Agarose (or other low-melting-point agarose)

  • Complete growth medium

  • Sterile PBS

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Plating:

    • Seed HeLa cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 6 x 10⁵ cells per well).

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay medium (EMEM + 2% FBS).

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the cells once with sterile PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 33°C (for rhinovirus) to allow for viral adsorption.

    • After the adsorption period, remove the virus inoculum.

    • Add 2 mL of the prepared this compound dilutions to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Agarose Overlay:

    • Prepare a 1.2% SeaPlaque™ Agarose solution in sterile water and autoclave. Cool to 42°C in a water bath.

    • Mix the agarose solution 1:1 with 2x EMEM (also at 42°C) containing the corresponding concentrations of this compound.

    • Carefully add 2 mL of the agarose overlay to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation and Staining:

    • Incubate the plates at 33°C with 5% CO₂ for 3-5 days, or until plaques are visible.

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to reduce the amount of infectious virus produced in a single replication cycle.[17][18]

Materials:

  • Confluent monolayers of HeLa cells in 24-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Complete growth medium

  • Sterile PBS

  • Microcentrifuge tubes

Procedure:

  • Cell Plating and Infection:

    • Seed HeLa cells in 24-well plates to achieve confluency.

    • Infect the cells with the virus at a high MOI (e.g., MOI = 1-5) to ensure that most cells are infected.

    • Allow the virus to adsorb for 1 hour at 33°C.

  • Treatment:

    • After adsorption, remove the inoculum and wash the cells twice with PBS.

    • Add complete growth medium containing serial dilutions of this compound to the wells. Include a virus control.

  • Incubation and Harvesting:

    • Incubate the plates for a single viral replication cycle (typically 8-24 hours, depending on the virus).

    • After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virus.

    • Collect the supernatant from each well and clarify by centrifugation to remove cell debris.

  • Titration of Progeny Virus:

    • Determine the titer of the virus in each supernatant sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh HeLa cell monolayers.

  • Data Analysis:

    • Calculate the reduction in virus yield (in log10 PFU/mL or TCID50/mL) for each this compound concentration compared to the virus control.

    • Determine the concentration of this compound that reduces the virus yield by 90% (IC90) or 99% (IC99).

Mandatory Visualizations

Signaling Pathway

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_plaque_assay Plaque Reduction Assay cluster_yield_assay Virus Yield Reduction Assay start Start seed_cells Seed HeLa cells in multi-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound prepare_virus Prepare virus inoculum incubate_overnight->prepare_virus add_compound Add this compound dilutions to infected cells prepare_compound->add_compound infect_cells Infect cell monolayer with virus prepare_virus->infect_cells adsorption Allow virus adsorption (1 hour, 33°C) infect_cells->adsorption adsorption->add_compound overlay Add agarose overlay add_compound->overlay Plaque Assay Path incubate_yield Incubate for one replication cycle (8-24h) add_compound->incubate_yield Yield Reduction Path incubate_plaques Incubate for 3-5 days (33°C) overlay->incubate_plaques stain Fix and stain plaques (Crystal Violet) incubate_plaques->stain count_plaques Count plaques stain->count_plaques calc_ec50 Calculate EC50 count_plaques->calc_ec50 end End calc_ec50->end harvest Harvest supernatant (freeze-thaw) incubate_yield->harvest titer Titer progeny virus (Plaque Assay/TCID50) harvest->titer calc_ic90 Calculate IC90 titer->calc_ic90 calc_ic90->end

References

Pirodavir Solution Preparation for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir is a potent, broad-spectrum antipicornavirus agent that inhibits viral replication by binding to the viral capsid.[1][2][3][4] It is a member of a class of compounds that target the hydrophobic pocket within the VP1 capsid protein, thereby stabilizing the virion and preventing essential early-stage processes of the viral life cycle, such as attachment to host cells and uncoating of the viral genome.[1][3][5][6] this compound has demonstrated significant in vitro activity against a wide range of human rhinovirus (HRV) serotypes, belonging to both A and B groups, as well as several enteroviruses.[1][2][3] These characteristics make this compound a valuable tool for research in virology and the development of antiviral therapeutics.

This document provides detailed application notes and protocols for the preparation and use of this compound solutions in cell culture-based experiments, including antiviral and cytotoxicity assays.

Data Presentation

This compound Activity and Cytotoxicity
ParameterVirus/Cell LineConcentrationReference
IC50 Enterovirus 715,420 nM[2][7]
IC90 Virus Yield Reduction Assay2.3 nM[2][7]
IC50 59% of Rhinovirus serotypes and isolates<100 nM[2]
EC80 80% of 100 Rhinovirus serotypes0.064 µg/mL[1][3]
EC80 16 Enteroviruses1.3 µg/mL[1][3]
50% Cytotoxic Concentration (CC50) Logarithmic cell growth (37°C)7 µg/mL[2]
50% Cytotoxic Concentration (CC50) Confluent HeLa cells (33°C)>50 µg/mL[2][8]
Solubility and Storage
SolventConcentrationStorageReference
Dimethyl Sulfoxide (DMSO)10 mg/mL-20°C (1 year) or -80°C (2 years)[2][8]
Dimethyl Sulfoxide (DMSO)10 mM-20°C (1 year) or -80°C (2 years)[2][9]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[8][9]

  • Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Preparation of this compound Working Solutions

Objective: To dilute the this compound stock solution to final working concentrations for cell culture experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., Eagle's Basal Medium with supplements)[7]

  • Sterile microcentrifuge tubes or plates

Protocol:

  • Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the culture wells.

  • Final Dilution: Prepare a series of final working concentrations by further diluting the stock or intermediate solution in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound being tested.

Antiviral Assay Protocol (Cytopathic Effect Reduction Assay)

Objective: To determine the antiviral activity of this compound by measuring the reduction of virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cells (e.g., HeLa, BGM, Vero, RD cells)[10]

  • 96-well cell culture plates

  • Cell culture medium (supplemented with serum, glutamine, etc.)[7][10]

  • Virus stock of known titer

  • This compound working solutions

  • Vehicle control

  • Cell viability assay reagent (e.g., MTS, MTT)

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.[7]

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator.

  • Compound Addition: After 24 hours, remove the growth medium and add the this compound working solutions at various concentrations to the designated wells. Also, add the vehicle control and a no-treatment control.

  • Virus Infection: Add the virus inoculum to all wells except for the uninfected control wells. The multiplicity of infection (MOI) should be optimized for each virus-cell system to induce complete CPE in the virus control wells within a specific timeframe (e.g., 3 days).[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 33°C for rhinoviruses) until CPE is complete in the virus control wells.[10]

  • Assessment of CPE: Assess cell viability using a suitable method, such as the MTS or MTT assay, which measures metabolic activity.[10] The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits 50% of the viral CPE.

Cytotoxicity Assay Protocol

Objective: To determine the cytotoxic effects of this compound on the host cells.

Materials:

  • Host cells used in the antiviral assay

  • 96-well cell culture plates

  • Cell culture medium

  • This compound working solutions

  • Vehicle control

  • Cell viability assay reagent (e.g., MTT, CellTox Green)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Compound Addition: Remove the growth medium and add the same concentrations of this compound working solutions and vehicle control as used in the antiviral assay.[11] Do not add the virus.

  • Incubation: Incubate the plate for the same duration and under the same conditions as the antiviral assay.

  • Assessment of Cell Viability: Measure cell viability using a suitable cytotoxicity assay.[11][12] This can be done by measuring membrane integrity (e.g., LDH release assay) or metabolic activity (e.g., MTT assay).[12][13]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

This compound Mechanism of Action

Pirodavir_Mechanism_of_Action cluster_virus Picornavirus cluster_cell Host Cell Virus Virion Receptor Host Cell Receptor Virus->Receptor 1. Attachment VP1 VP1 Capsid Protein VP1->Virus Stabilizes Capsid RNA Viral RNA Cytoplasm Cytoplasm RNA->Cytoplasm 3. RNA Release Receptor->Cytoplasm 2. Entry & Uncoating This compound This compound This compound->VP1 Binds to hydrophobic pocket This compound->Receptor Inhibits Attachment & Uncoating

Caption: this compound inhibits picornavirus replication by binding to the VP1 capsid protein.

Experimental Workflow for this compound Antiviral Assay

Pirodavir_Antiviral_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_cyto Cytotoxicity Assay prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare this compound Working Solutions prep_stock->prep_working add_compound Add this compound Working Solutions prep_working->add_compound add_compound_cyto Add this compound Working Solutions prep_working->add_compound_cyto seed_cells Seed Host Cells (96-well plate) seed_cells->add_compound add_virus Infect with Virus add_compound->add_virus incubate Incubate add_virus->incubate measure_cpe Measure Cytopathic Effect (CPE) incubate->measure_cpe data_analysis Data Analysis measure_cpe->data_analysis Calculate EC50 seed_cells_cyto Seed Host Cells (96-well plate) seed_cells_cyto->add_compound_cyto incubate_cyto Incubate add_compound_cyto->incubate_cyto measure_viability Measure Cell Viability incubate_cyto->measure_viability measure_viability->data_analysis Calculate CC50

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Antivirals Using Pirodavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir is a potent, broad-spectrum antipicornavirus agent that has demonstrated significant in vitro activity against a wide range of human rhinoviruses (HRV) and enteroviruses, the causative agents of the common cold and other serious diseases.[1][2] As a member of the capsid-binding class of antivirals, this compound inhibits viral replication at the earliest stages of infection, specifically by preventing viral attachment to host cells and subsequent uncoating of the viral genome.[1] Its mechanism of action makes it an excellent candidate for use in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral compounds with similar modes of action.

These application notes provide a comprehensive overview of the use of this compound in HTS for antiviral drug discovery. They include detailed experimental protocols for common HTS assays, a summary of this compound's antiviral activity, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its antiviral effect by directly interacting with the viral capsid, a protein shell that encloses the viral RNA genome.[1] It binds to a hydrophobic pocket located within the VP1 capsid protein.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and release its genetic material into the cell's cytoplasm.[1] The mode of action can be serotype-specific, with evidence suggesting it can inhibit the adsorption of certain rhinovirus serotypes.[1]

Picornavirus Replication and this compound's Point of Intervention

The replication cycle of picornaviruses is a cytoplasmic process that begins with attachment to a host cell receptor. This interaction triggers endocytosis and subsequent uncoating of the viral RNA. The viral genome is then translated into a single polyprotein, which is cleaved by viral proteases into structural and non-structural proteins. These proteins orchestrate the replication of the viral RNA and the assembly of new virions. This compound intervenes at the initial stages of this cycle, preventing the virus from successfully entering the host cell and initiating replication.

Picornavirus_Replication_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Uncoating & RNA Release Translation Viral Protein Synthesis (IRES-mediated) Cytoplasm->Translation 4. Translation Replication Viral RNA Replication (RNA-dependent RNA polymerase) Assembly Virion Assembly Replication->Assembly 6. Assembly Translation->Replication 5. Replication Release New Virions Released Assembly->Release 7. Release This compound This compound This compound->Virus Binds to VP1 Pocket This compound->Endosome Inhibits Uncoating

Picornavirus replication cycle and this compound's inhibitory action.

Quantitative Data: Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against a selection of human rhinovirus and enterovirus serotypes. The data is presented as the 50% effective concentration (EC50), 80% effective concentration (EC80), or 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit the viral cytopathic effect or replication by 50% or 80%, respectively.

Virus SerotypeAssay TypeCell LineValue (µg/mL)Value (nM)Reference
Human Rhinoviruses (HRV)
80% of 100 SerotypesCPEVarious0.064-[1]
HRV-2NR UptakeHeLa-1.0
HRV-14CPE---[3]
HRV-87CPE---[3]
59% of 59 Serotypes/IsolatesNR UptakeHeLa-<100[2]
Enteroviruses
16 Enteroviruses (mean)CPEVarious1.3-[1][2]
Enterovirus 71 (EV71)---5420[2]
Coxsackievirus A (mean)NR UptakeHeLa-773 - 3608[2]
Coxsackievirus B (mean)NR UptakeHeLa-773 - 3608[2]
Echoviruses (mean)NR UptakeHeLa-193 - 5155[2]
Poliovirus (WM-1)NR UptakeHeLa-204[2]
Poliovirus (Chat)NR UptakeHeLa-82[2]

CPE: Cytopathic Effect Reduction Assay; NR Uptake: Neutral Red Uptake Assay.

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a high-throughput screening format (e.g., 384-well plates) to identify novel antiviral compounds that inhibit picornavirus replication. This compound should be used as a positive control to validate assay performance.

High-Throughput Screening Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening Assay cluster_readout Data Acquisition & Analysis A1 Seed Host Cells (e.g., HeLa) in 384-well plates B1 Dispense Compounds to assay plates A1->B1 A2 Prepare Compound Library (including this compound control) in appropriate concentrations A2->B1 B2 Infect cells with Picornavirus (e.g., Rhinovirus) B1->B2 B3 Incubate plates for 2-5 days at 33-37°C B2->B3 C1 Measure Cytopathic Effect (CPE) or Plaque Formation B3->C1 C2 Calculate % Inhibition and Z'-factor C1->C2 C3 Identify 'Hit' Compounds C2->C3

A generalized workflow for high-throughput antiviral screening.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay (384-well format)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • HeLa cells (or other susceptible host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Picornavirus stock (e.g., Human Rhinovirus 14)

  • Compound library (dissolved in DMSO)

  • This compound (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 384-well clear-bottom, white-walled assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Using an automated liquid handler, seed HeLa cells into 384-well plates at a density of 5,000 cells per well in 30 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the compound library and this compound in assay medium (DMEM with 2% FBS). Using an automated liquid handler, add 10 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only as a negative control.

  • Virus Infection: Dilute the picornavirus stock in assay medium to a multiplicity of infection (MOI) of 0.01. Add 10 µL of the virus suspension to all wells except for the uninfected control wells.

  • Incubation: Incubate the plates for 3-5 days at 33°C (for rhinoviruses) or 37°C (for enteroviruses) in a 5% CO2 incubator, or until approximately 80-90% CPE is observed in the virus control wells.

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 40 µL of CellTiter-Glo® reagent to each well.

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus and cell controls. Determine the EC50 values for active compounds. The Z'-factor should be calculated to assess the quality of the assay.

Protocol 2: High-Throughput Plaque Reduction Assay (96- or 384-well format)

This assay quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of a test compound.

Materials:

  • HeLa cells (or other susceptible host cell line)

  • Growth medium and assay medium (as in Protocol 1)

  • Picornavirus stock

  • Compound library and this compound

  • Methylcellulose overlay (e.g., 1.2% methylcellulose in 2x MEM)

  • Crystal Violet staining solution (0.5% Crystal Violet in 20% ethanol)

  • 96- or 384-well tissue culture plates

  • Automated liquid handling and imaging systems

Procedure:

  • Cell Seeding: Seed HeLa cells in 96- or 384-well plates and grow to confluency.

  • Compound and Virus Addition: Remove the growth medium. Add serial dilutions of the compounds and a standardized amount of virus (approximately 50-100 plaque-forming units per well) to the wells. Incubate for 1 hour at 33°C or 37°C to allow for viral adsorption.

  • Overlay: Carefully remove the inoculum and overlay the cell monolayer with a methylcellulose-containing medium.

  • Incubation: Incubate the plates for 3-5 days at the appropriate temperature to allow for plaque formation.

  • Staining: Aspirate the overlay and fix the cells with 10% formalin. Stain the cell monolayer with Crystal Violet solution for 10-15 minutes. Gently wash the wells with water and allow them to dry.

  • Plaque Quantification: Use an automated imaging system to capture images of each well and software to count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 values for active compounds.

Conclusion

This compound serves as a valuable tool in the high-throughput screening of novel antipicornavirus agents. Its well-characterized mechanism of action as a capsid binder provides a benchmark for identifying new compounds that target the early stages of viral replication. The detailed protocols provided herein for CPE reduction and plaque reduction assays, adapted for a high-throughput format, offer robust and reliable methods for screening large compound libraries. The successful implementation of these assays, using this compound as a positive control, can significantly accelerate the discovery and development of new therapies for diseases caused by rhinoviruses and enteroviruses.

References

Application Notes and Protocols: Time-of-Addition Assay to Determine Pirodavir's Stage of Inhibition in the Rhinovirus Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir is a potent, broad-spectrum antipicornaviral agent that has demonstrated significant activity against a wide range of human rhinovirus (HRV) serotypes, the primary causative agents of the common cold.[1][2] As a capsid-binding inhibitor, this compound interferes with the early stages of the viral replication cycle.[1][3] The time-of-addition assay is a critical tool in antiviral research to pinpoint the specific stage at which a compound exerts its inhibitory effect. This document provides detailed application notes and protocols for utilizing a time-of-addition assay to elucidate the precise stage of the rhinovirus replication cycle inhibited by this compound.

Mechanism of Action of this compound

This compound is a member of a class of antiviral compounds that bind to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, thereby inhibiting the conformational changes required for viral attachment to host cells and/or the subsequent uncoating process, where the viral RNA is released into the cytoplasm.[4] The exact mechanism, whether it is the inhibition of attachment or uncoating, can be serotype-specific.[1] For instance, this compound has been shown to inhibit the adsorption of human rhinovirus 9, but not that of human rhinovirus 1A.[1] The time-of-addition assay is instrumental in dissecting these subtleties in the mechanism of action.

Experimental Protocols

Objective:

To determine the specific stage of the rhinovirus replication cycle that is inhibited by this compound using a time-of-addition assay.

Materials:
  • HeLa cells (or other susceptible cell line)

  • Human Rhinovirus (e.g., HRV14, HRV9)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell culture incubator (33°C, 5% CO2)

  • Reagents for virus quantification (e.g., crystal violet for CPE assay, or reagents for plaque assay or RT-qPCR)

Experimental Workflow Diagram

G Time-of-Addition Assay Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis prep1 Seed HeLa cells in 96-well plates prep2 Prepare this compound stock solutions prep3 Prepare Rhinovirus stock inf1 Infect cells with Rhinovirus prep3->inf1 add_drug Add this compound at different time points post-infection (-1h, 0h, 1h, 2h, 4h, 6h, 8h) inf1->add_drug incubate Incubate for one replication cycle (e.g., 8-12 hours) add_drug->incubate quant Quantify viral replication (CPE, Plaque Assay, or RT-qPCR) incubate->quant analyze Determine the time point of loss of antiviral activity quant->analyze

Caption: Workflow for the time-of-addition assay.

Step-by-Step Protocol:
  • Cell Seeding:

    • One day prior to the experiment, seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10x the EC50).

  • Virus Infection:

    • Wash the confluent cell monolayers twice with PBS.

    • Infect the cells with rhinovirus at a multiplicity of infection (MOI) of 1-5 to ensure a single round of synchronous infection.

    • Allow the virus to adsorb for 1 hour at 33°C.

  • Time-of-Addition:

    • Pre-infection (-1h): One hour prior to infection, add the this compound solution to designated wells. Remove the compound-containing medium before adding the virus.

    • Co-infection (0h): Add the this compound solution and the virus to the cells simultaneously.

    • Post-infection (e.g., 0.5h, 1h, 2h, 4h, 6h, 8h): At various time points after the 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing this compound.

  • Incubation:

    • Incubate the plates at 33°C in a 5% CO2 incubator for a duration that allows for a single replication cycle (typically 8-12 hours for rhinovirus).[1]

  • Quantification of Viral Replication:

    • At the end of the incubation period, quantify the extent of viral replication using a suitable method:

      • Cytopathic Effect (CPE) Assay: Stain the cells with crystal violet and measure the optical density to determine cell viability.

      • Plaque Reduction Assay: Overlay the cells with agar or methylcellulose and stain for plaques after a suitable incubation period.

      • Quantitative RT-PCR (qRT-PCR): Extract viral RNA and quantify the number of viral genomes.

Data Presentation

The results of the time-of-addition assay can be summarized in a table to clearly present the inhibitory effect of this compound at different time points.

Time of this compound Addition (post-infection)Viral Titer (PFU/mL)% Inhibition
-1 hour1.2 x 10^299.8
0 hour2.5 x 10^299.6
0.5 hour8.0 x 10^298.7
1 hour4.5 x 10^392.5
2 hours3.2 x 10^446.7
4 hours5.8 x 10^43.3
6 hours6.0 x 10^40
8 hours6.0 x 10^40
Virus Control (no drug)6.0 x 10^40

Data is representative and adapted from graphical data for a this compound-like compound.[5]

Data Analysis and Interpretation

The time-of-addition assay reveals the window of opportunity during which an antiviral compound can effectively inhibit viral replication.

  • Early Stage Inhibition: If this compound shows high inhibition when added before or at the time of infection, and this inhibition decreases as the time of addition is delayed, it confirms an early-stage mechanism of action.

  • Pinpointing the Stage: The time point at which this compound loses its inhibitory activity corresponds to the completion of the viral replication step it targets. For example, if this compound is effective up to 1 hour post-infection but not at 2 hours, it suggests that it targets a process that is completed within the first two hours of infection, such as attachment or uncoating.

Rhinovirus Replication Cycle

G Rhinovirus Replication Cycle cluster_this compound This compound Inhibition attachment 1. Attachment (to ICAM-1 or LDLR) entry 2. Entry (Endocytosis) attachment->entry uncoating 3. Uncoating (RNA release from endosome) entry->uncoating translation 4. Translation (Polyprotein synthesis) uncoating->translation replication 5. RNA Replication (via negative-strand intermediate) translation->replication assembly 6. Assembly (Virion formation) replication->assembly release 7. Release (Cell lysis) assembly->release

Caption: Key stages of the rhinovirus replication cycle.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors, or asynchronous infection.Ensure a uniform cell monolayer, use calibrated pipettes, and use a high MOI to synchronize infection.
No inhibition observed at any time point This compound concentration is too low, or the viral strain is resistant.Confirm the EC50 of this compound against the specific rhinovirus strain and use a concentration of at least 10x EC50.
Complete inhibition at all time points This compound concentration is too high, leading to cytotoxicity.Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.
Inconsistent results across experiments Variation in cell passage number or virus stock titer.Use cells within a consistent passage number range and re-titer the virus stock regularly.

By following these detailed protocols and application notes, researchers can effectively utilize the time-of-addition assay to precisely define the stage of the rhinovirus replication cycle that is inhibited by this compound, providing valuable insights for further antiviral drug development.

References

Application Notes and Protocols for Antiviral Assay Development for Novel Pirodavir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir is a potent, broad-spectrum antipicornavirus agent that functions by binding to the viral capsid.[1][2] This interaction stabilizes the capsid, thereby inhibiting viral replication at an early stage, which can include preventing attachment to host cells or uncoating of the viral genome.[1][2] this compound and its analogs are of significant interest for the development of antiviral therapies against a range of human pathogens, including rhinoviruses (the primary cause of the common cold) and enteroviruses.[2][3]

These application notes provide a comprehensive guide for the development and execution of antiviral assays to screen and characterize novel this compound analogs. The protocols detailed below are designed to be robust and adaptable for high-throughput screening and detailed characterization of lead compounds.

Mechanism of Action of this compound

This compound and its analogs are classified as capsid binders. They insert into a hydrophobic pocket in the VP1 capsid protein of susceptible picornaviruses.[1][2] This binding event stabilizes the virion, preventing the conformational changes required for viral entry and uncoating.

Caption: this compound analogs bind to the VP1 capsid protein, preventing viral attachment and uncoating.

Experimental Workflow for Screening and Characterization

The development of novel this compound analogs follows a structured workflow, from initial high-throughput screening to in-depth characterization of lead candidates.

Start: Library of this compound Analogs Start: Library of this compound Analogs High-Throughput Screening (HTS) High-Throughput Screening (HTS) Start: Library of this compound Analogs->High-Throughput Screening (HTS) Primary Assay: CPE Inhibition Primary Assay: CPE Inhibition High-Throughput Screening (HTS)->Primary Assay: CPE Inhibition Cytotoxicity Assay (e.g., MTT, MTS) Cytotoxicity Assay (e.g., MTT, MTS) Primary Assay: CPE Inhibition->Cytotoxicity Assay (e.g., MTT, MTS) Secondary Assay: Plaque Reduction Secondary Assay: Plaque Reduction Lead Candidate Identification Lead Candidate Identification Secondary Assay: Plaque Reduction->Lead Candidate Identification In-depth Characterization In-depth Characterization Lead Candidate Identification->In-depth Characterization Viral Load Reduction (qPCR) Viral Load Reduction (qPCR) In-depth Characterization->Viral Load Reduction (qPCR) Thermostability Assay Thermostability Assay In-depth Characterization->Thermostability Assay Mechanism of Action Studies Mechanism of Action Studies In-depth Characterization->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) In-depth Characterization->Structure-Activity Relationship (SAR) Cytotoxicity Assay (e.g., MTT, MTS)->Secondary Assay: Plaque Reduction Preclinical Development Preclinical Development Structure-Activity Relationship (SAR)->Preclinical Development

Caption: Workflow for the screening and characterization of novel this compound analogs.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for structuring the quantitative data obtained from the antiviral and cytotoxicity assays.

Table 1: Antiviral Activity of this compound Analogs

Compound IDVirus StrainEC50 (µM) - CPE AssayEC50 (µM) - Plaque ReductionLog Reduction in Viral Load (qPCR)
This compound (Control)Rhinovirus 14
Analog-001Rhinovirus 14
Analog-002Rhinovirus 14
......
This compound (Control)Enterovirus 71
Analog-001Enterovirus 71
Analog-002Enterovirus 71
......

Table 2: Cytotoxicity and Therapeutic Index of this compound Analogs

Compound IDCell LineCC50 (µM)Therapeutic Index (SI = CC50/EC50)
This compound (Control)HeLa
Analog-001HeLa
Analog-002HeLa
......
This compound (Control)Vero
Analog-001Vero
Analog-002Vero
......

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for high-throughput screening to identify compounds that protect host cells from virus-induced cell death.

Materials:

  • HeLa or Vero cells

  • Human Rhinovirus (e.g., HRV-14) or Enterovirus (e.g., EV71)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound analogs dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

  • Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Prepare serial dilutions of the this compound analogs in DMEM with 2% FBS.

  • After 24 hours, remove the growth medium from the cells and add the compound dilutions.

  • Include a positive control (this compound) and a negative control (DMSO vehicle).

  • Immediately add the virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) using a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of HeLa or Vero cells in 6-well plates

  • Virus stock of known titer (PFU/mL)

  • DMEM with 2% FBS

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the this compound analogs.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding compound concentration.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50) as the concentration that reduces the plaque number by 50% compared to the virus control.[4][5]

Protocol 3: qPCR-Based Viral Load Determination

This assay quantifies the reduction in viral RNA in the presence of the test compounds.

Materials:

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcription and qPCR reagents

  • Primers and probes specific for the target virus (e.g., human rhinovirus or enterovirus).[6][7][8]

  • Cells and virus as in the CPE assay.

Procedure:

  • Infect cells with the virus in the presence of serial dilutions of the this compound analogs as described in the CPE assay.

  • At 24-48 hours post-infection, harvest the cell supernatant and/or cell lysate.

  • Extract viral RNA using a commercial kit.

  • Perform one-step or two-step RT-qPCR using primers and probes targeting a conserved region of the viral genome.

  • Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.

  • Calculate the log reduction in viral load for each compound concentration compared to the untreated virus control.

Protocol 4: Cytotoxicity Assay (MTT/MTS)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • HeLa or Vero cells

  • 96-well cell culture plates

  • This compound analogs

  • MTT or MTS reagent

Procedure:

  • Seed cells in 96-well plates as for the CPE assay.

  • Add serial dilutions of the this compound analogs to the cells.

  • Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add the MTT or MTS reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[9]

Signaling Pathway: Host Antiviral Response

Picornavirus infection triggers an innate immune response in the host cell, primarily through the recognition of viral RNA by cytosolic sensors like MDA5. This leads to the production of type I interferons and pro-inflammatory cytokines. While this compound's primary mechanism is not the modulation of this pathway, understanding the host response is crucial in the overall context of antiviral drug development.

Simplified Host Antiviral Signaling Pathway cluster_virus Picornavirus cluster_host Host Cell Cytoplasm Viral RNA Viral RNA MDA5 MDA5 Viral RNA->MDA5 Recognition MAVS MAVS MDA5->MAVS Activation TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε NF-κB NF-κB MAVS->NF-κB Activation IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation NF-κB->Nucleus Translocation Type I Interferons Type I Interferons Nucleus->Type I Interferons Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Transcription

Caption: Host cell recognition of picornavirus RNA and subsequent antiviral signaling.

References

Troubleshooting & Optimization

Pirodavir solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pirodavir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound exhibits significantly different solubility profiles in organic versus aqueous solutions. Its solubility is high in organic solvents such as Dimethylformamide (DMF), while it is considerably lower in aqueous buffer solutions like Phosphate-Buffered Saline (PBS).

Q2: I am observing precipitation when preparing my this compound stock solution in an aqueous buffer. What can I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility. To address this, consider using a co-solvent system. A common starting point is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before making the final dilution in your aqueous buffer. For in-vivo studies, other vehicles such as corn oil or specialized formulations containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD have been used.[1] If precipitation or phase separation still occurs, gentle heating and/or sonication can aid in dissolution.[1]

Q3: Are there established methods to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These methods, common for poorly soluble drugs, aim to increase the dissolution rate and bioavailability. While specific data for this compound is limited in publicly available literature, the following techniques are generally applicable and can be explored:

  • Co-solvent Systems: As mentioned, using co-solvents is a primary strategy. See the detailed protocols below for examples.

  • Use of Excipients: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[1]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound in aqueous solutions.

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Possible Cause Suggested Solution
Low intrinsic aqueous solubility of this compound.1. Use a co-solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or Ethanol). Then, slowly add this stock solution to your aqueous buffer with constant stirring. 2. Review published protocols: Refer to the detailed experimental protocols for solvent systems that have been successfully used.
The concentration is too high for the chosen solvent system.1. Check solubility limits: Refer to the solubility data table to ensure you are not exceeding the known solubility limits. 2. Perform a solubility test: Experimentally determine the saturation solubility in your specific buffer system by serially adding small amounts of this compound until no more dissolves.
The pH of the buffer is not optimal for this compound solubility.pH adjustment: Although detailed pH-dependent solubility data for this compound is not widely published, you can empirically test the solubility in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

Problem: My this compound solution is cloudy or shows precipitation after preparation or upon standing.

Possible Cause Suggested Solution
The solution is supersaturated and thermodynamically unstable.1. Increase the amount of co-solvent or solubilizing agent: If using a co-solvent system, you may need to increase its proportion. 2. Gentle heating and/or sonication: These methods can help to redissolve the precipitate.[1] Be cautious with heating to avoid degradation. 3. Prepare fresh solutions: For some formulations, it is best to prepare the solution fresh before each experiment.
The compound is "crashing out" upon dilution into the aqueous buffer.1. Slow addition with vigorous stirring: Add the organic stock solution dropwise to the aqueous buffer while stirring vigorously to ensure rapid mixing and prevent localized high concentrations. 2. Change the dilution method: Try adding the aqueous buffer to the organic stock solution instead of the other way around.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's solubility.

Table 1: this compound Solubility in Various Solvents

SolventConcentration
DMF30 mg/mL[2]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

  • Objective: To prepare a clear solution of this compound at a concentration of ≥ 1 mg/mL for in vivo studies.

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, prepare the vehicle by mixing the solvents in the following proportions: 40% PEG300, 5% Tween-80, and 45% Saline.

    • Add 10% of the this compound in DMSO stock solution to the vehicle from step 2.

    • Mix thoroughly until a clear solution is obtained. Gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of this compound Solution using a Cyclodextrin-Based Formulation

  • Objective: To prepare a clear solution of this compound at a concentration of ≥ 1 mg/mL using a cyclodextrin to enhance solubility.

  • Materials:

    • This compound

    • DMSO

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

    • Saline

  • Procedure:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix evenly to obtain a clear solution.[1]

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

Pirodavir_Mechanism_of_Action cluster_virus Picornavirus cluster_drug Drug Action cluster_inhibition Inhibition of Viral Replication virus Rhinovirus/ Enterovirus capsid Viral Capsid (Hydrophobic Pocket) virus->capsid rna Viral RNA binding This compound binds to the hydrophobic pocket in the viral capsid. capsid->binding This compound This compound This compound->binding conformational_change Inhibits conformational changes required for uncoating. binding->conformational_change rna_release_blocked Viral RNA release into the host cell is blocked. conformational_change->rna_release_blocked no_replication Viral Replication is Inhibited rna_release_blocked->no_replication

Caption: Mechanism of action of this compound on Picornaviruses.

References

Pirodavir Resistance Selection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of Pirodavir-resistant virus strains.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my selection experiment. What is the recommended initial concentration of this compound?

A1: The initial concentration of this compound should be at or near the 50% effective concentration (EC50) for the wild-type virus. The EC50 is the concentration of the drug that inhibits 50% of viral replication. Using a concentration that is too high may completely inhibit viral replication, preventing the emergence of any resistant variants. Conversely, a concentration that is too low may not apply enough selective pressure. It is recommended to first perform a dose-response assay to determine the EC50 of this compound for your specific virus strain and cell line.

Q2: My virus is not growing at all, even at the EC50 concentration of this compound. What should I do?

A2: If you observe no viral growth at the EC50, consider the following troubleshooting steps:

  • Lower the initial this compound concentration: Start the selection at a concentration lower than the EC50 (e.g., EC25) to allow for some initial viral replication and the potential for resistant mutants to arise.

  • Increase the multiplicity of infection (MOI): A higher initial viral load increases the probability that a pre-existing resistant variant is present in the viral population.

  • Confirm cell viability: Ensure that the concentration of this compound used is not toxic to the host cells. Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). This compound's CC50 is generally much higher than its EC50[1].

  • Verify virus titer: Double-check the titer of your viral stock to ensure you are infecting with the intended MOI.

Q3: I have passaged my virus multiple times in the presence of this compound, but I am not observing any signs of resistance. What could be the issue?

A3: The emergence of resistance can be a slow process. Here are some factors to consider:

  • Insufficient number of passages: Resistance selection can require numerous passages. Continue passaging the virus, gradually increasing the this compound concentration.

  • Inadequate selective pressure: The concentration of this compound may be too low to select for resistant variants. Gradually increase the drug concentration with each passage, or after a set number of passages.

  • Low mutation rate of the virus: The spontaneous mutation rate of your virus may be low, reducing the likelihood of resistance-conferring mutations arising.

  • High fitness cost of resistance mutations: Resistance mutations may come with a fitness cost, causing the resistant virus to be outcompeted by the wild-type virus, especially at low drug concentrations.

  • Consider combination therapy: Studies have shown that combining this compound with an antiviral that has a different mechanism of action can delay the development of resistance[2][3].

Q4: How do I confirm that my selected virus is genuinely resistant to this compound?

A4: To confirm resistance, you should perform both phenotypic and genotypic assays:

  • Phenotypic Assay: Conduct a dose-response assay (e.g., plaque reduction or yield reduction assay) with the selected virus and compare its EC50 value to that of the wild-type virus. A significant increase in the EC50 for the selected virus confirms phenotypic resistance.

  • Genotypic Assay: Sequence the gene encoding the viral protein targeted by this compound (VP1 for enteroviruses) in the selected virus population. Compare the sequence to the wild-type virus to identify any mutations. Known resistance mutations for this compound are located in the VP1 capsid protein[2].

Q5: My sequencing results show multiple mutations in the VP1 gene. How can I determine which mutation is responsible for the resistance?

A5: Identifying the causative mutation(s) among several can be achieved through reverse genetics:

  • Introduce individual mutations: Create recombinant viruses, each carrying a single mutation of interest, in a wild-type virus background.

  • Phenotypic characterization: Perform dose-response assays with each of the recombinant viruses to determine their susceptibility to this compound. The mutation that confers a significant increase in the EC50 is the primary resistance mutation.

Q6: Can this compound-resistant viruses be cross-resistant to other capsid binders?

A6: Yes, cross-resistance between different capsid-binding inhibitors is possible and has been observed. This compound binds to a hydrophobic pocket within the VP1 protein, a common target for many capsid binders[4][5]. Mutations that alter this binding pocket can confer resistance to multiple drugs that target the same site. It is advisable to test the susceptibility of your this compound-resistant strain to other capsid binders to assess the cross-resistance profile.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Virus Strains

This protocol describes a method for selecting this compound-resistant virus strains by serial passage in cell culture with increasing drug concentrations.

Materials:

  • Host cell line permissive to the virus of interest

  • Wild-type virus stock of known titer

  • This compound stock solution

  • Cell culture medium and supplements

  • Standard cell culture equipment (incubators, biosafety cabinets, etc.)

  • Reagents for virus titration (e.g., for plaque assay)

Procedure:

  • Determine the EC50 of this compound:

    • Perform a dose-response assay to determine the concentration of this compound that inhibits viral replication by 50% for the wild-type virus.

  • Initial Passage (P1):

    • Seed host cells in a culture vessel and allow them to reach near-confluency.

    • Infect the cells with the wild-type virus at a specific MOI (e.g., 0.01-0.1).

    • After the virus adsorption period, replace the inoculum with fresh medium containing this compound at the predetermined EC50 concentration.

    • Incubate the culture until cytopathic effect (CPE) is observed or for a set period.

  • Subsequent Passages (P2 onwards):

    • Harvest the virus from the previous passage (supernatant and/or cell lysate).

    • Use a portion of the harvested virus to infect fresh host cells.

    • Gradually increase the concentration of this compound in the culture medium for each subsequent passage (e.g., a 2-fold increase every 2-3 passages). The increase should be guided by the viral growth observed in the previous passage. If the virus struggles to grow, maintain the same concentration for another passage before increasing it.

    • Continue this serial passage for a predetermined number of passages or until the virus can replicate in the presence of a significantly higher concentration of this compound compared to the initial EC50.

  • Isolation and Characterization of Resistant Virus:

    • After a sufficient number of passages, isolate a clonal population of the resistant virus through plaque purification.

    • Amplify the plaque-purified virus to generate a high-titer stock.

    • Confirm the resistance phenotype by performing a dose-response assay and comparing the EC50 to the wild-type virus.

    • Characterize the genotype of the resistant virus by sequencing the VP1 gene to identify mutations.

Protocol 2: Phenotypic Characterization of this compound Resistance (Plaque Reduction Assay)

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Wild-type and putative this compound-resistant virus stocks

  • Serial dilutions of this compound

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet or other staining solution

Procedure:

  • Prepare Virus Dilutions: Prepare serial dilutions of the wild-type and resistant virus stocks to yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection:

    • Remove the culture medium from the cell monolayers.

    • Inoculate the cells with the virus dilutions.

    • Allow the virus to adsorb for 1-2 hours at the appropriate temperature.

  • This compound Treatment:

    • Prepare an overlay medium (containing agarose or methylcellulose) with various concentrations of this compound. Include a no-drug control.

    • After the adsorption period, remove the inoculum and add the this compound-containing overlay.

  • Incubation: Incubate the plates at the optimal temperature for viral plaque formation.

  • Staining and Plaque Counting:

    • Once plaques are visible, fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques for each this compound concentration.

  • Data Analysis:

    • Calculate the percentage of plaque formation at each drug concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Example of Phenotypic Susceptibility of Wild-Type and this compound-Resistant Enterovirus A71 Strains

Virus StrainThis compound EC50 (µM)Fold Change in ResistanceKey Mutation(s) in VP1
Wild-Type (WT)0.48-None
This compound-Resistant 13.27S196P[2]
This compound-Resistant 210.021I113V[2]

Visualizations

Pirodavir_Resistance_Selection_Workflow cluster_setup Initial Setup cluster_passage Serial Passage cluster_characterization Characterization of Resistant Virus start Start with Wild-Type Virus ec50 Determine EC50 of this compound start->ec50 p1 Passage 1: Infect cells + this compound at EC50 ec50->p1 check Observe Viral Growth (CPE) p1->check pn Subsequent Passages: Infect cells + increasing [this compound] pn->check check->pn Growth observed isolate Isolate Resistant Virus (Plaque Purification) check->isolate No growth, adjust [this compound] or MOI phenotype Phenotypic Analysis (Determine new EC50) isolate->phenotype genotype Genotypic Analysis (Sequence VP1 gene) isolate->genotype confirm Confirmed Resistant Strain phenotype->confirm genotype->confirm

Caption: Workflow for the in vitro selection of this compound-resistant virus strains.

Pirodavir_Mechanism_of_Action_and_Resistance cluster_wt Wild-Type Virus Interaction cluster_resistant Resistant Virus Interaction pirodavir_wt This compound vp1_wt VP1 Capsid Protein (Hydrophobic Pocket) pirodavir_wt->vp1_wt binding_wt Binding vp1_wt->binding_wt inhibition Inhibition of Uncoating/Attachment binding_wt->inhibition pirodavir_res This compound vp1_mut Mutated VP1 Capsid Protein (Altered Hydrophobic Pocket) pirodavir_res->vp1_mut no_binding Binding Prevented vp1_mut->no_binding replication Viral Replication Continues no_binding->replication

Caption: Mechanism of this compound action and resistance.

References

Technical Support Center: Identifying Pirodavir Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying mutations that confer resistance to the antiviral agent Pirodavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (R 77975) is a broad-spectrum antipicornavirus compound that inhibits viral replication at an early stage.[1][2] It is a capsid-binding agent, meaning it directly interacts with the viral capsid proteins.[1][2][3] This binding stabilizes the capsid, which can inhibit the virus's ability to attach to host cells and/or prevent the uncoating process necessary to release the viral genome into the cell.[3] Specifically, this compound is thought to bind to a hydrophobic pocket located within the VP1 protein, beneath the "canyon" floor of the rhinovirus capsid.[2][3]

Q2: How do viruses develop resistance to this compound?

Resistance to this compound and other capsid-binding agents typically arises from specific amino acid mutations in the viral proteins that form the drug-binding pocket.[4] These mutations can alter the shape or chemical properties of the pocket, reducing the binding affinity of the drug. This weakened interaction allows the virus to proceed with its replication cycle, even in the presence of the compound.[4]

Q3: What specific mutations are known to confer resistance to this compound and similar capsid binders?

While specific mutations conferring resistance directly to this compound are not extensively detailed in the provided results, cross-resistance studies with similar compounds provide valuable insights. For example, a single amino acid substitution in the VP1 protein, A150V, was shown to make human rhinovirus 14 (HRV14) 10-fold less sensitive to a this compound analogue.[5][6] A double mutant, VP1_A150V_E276K, showed a 12-fold decrease in sensitivity.[5] These findings highlight the critical role of the VP1 protein in drug binding and resistance.[6]

Q4: What is the first step in identifying new resistance mutations in the lab?

The first step is to select for a resistant viral population. This is typically achieved by culturing the virus in the presence of sub-lethal concentrations of this compound and gradually increasing the concentration over successive passages. This process applies selective pressure, allowing viruses with mutations that confer a survival advantage to dominate the population.

Q5: How is the degree of resistance quantified?

The degree of resistance is quantified by comparing the 50% inhibitory concentration (IC50) of the drug for the mutant virus to that of the wild-type (non-resistant) virus. The IC50 is the concentration of the drug required to inhibit viral replication by 50%. This is typically determined using a plaque reduction assay.[7] The result is expressed as a "fold-change" in resistance (IC50 of mutant virus / IC50 of wild-type virus).[7] For example, mutants resistant to a predecessor of this compound showed up to an 85-fold increase in the minimum inhibitory concentration.[1][2]

Experimental Protocols & Troubleshooting

Protocol 1: Plaque Reduction Assay for IC50 Determination

This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.

Methodology:

  • Cell Seeding: Seed confluent monolayers of susceptible host cells (e.g., HeLa cells for rhinovirus) in 24-well plates and incubate overnight.[8]

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields 40-80 plaque-forming units (PFU) per well.[9]

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium. A typical range for a potent antiviral might be from 0.01 µM to 10 µM.

  • Infection: Inoculate the cell monolayers with the standardized virus suspension.[9]

  • Adsorption: Allow the virus to adsorb to the cells for approximately 90 minutes at 37°C.[9]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the various concentrations of this compound.[8][9] Three wells should be used for each drug concentration.[9]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 4-7 days for rhinoviruses).[9][10]

  • Staining & Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet.[9] Count the plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Troubleshooting Guide:

  • Issue: No plaques form, even in control wells.

    • Possible Cause: Virus titer is too low; cells are not susceptible; incorrect incubation time/temperature.

    • Solution: Re-titer the virus stock; confirm the cell line is appropriate for the virus; verify incubation conditions.

  • Issue: Monolayer detaches from the plate.

    • Possible Cause: Cells were not healthy or confluent before infection; cytotoxicity from the drug or DMSO solvent.

    • Solution: Ensure a healthy, fully confluent monolayer before starting; run a cytotoxicity control for the drug and its solvent at the highest concentration used.

  • Issue: Inconsistent plaque counts between replicate wells.

    • Possible Cause: Inaccurate pipetting; uneven cell monolayer; incomplete removal of inoculum before adding the overlay.

    • Solution: Use calibrated pipettes; ensure even cell seeding; carefully aspirate all inoculum.

Protocol 2: Genotypic Analysis of Resistant Viruses

Once a resistant viral population is selected and confirmed phenotypically, genotypic analysis is performed to identify the specific mutations.[11][12]

Methodology:

  • RNA Extraction: Isolate viral RNA from the resistant virus stock.

  • Reverse Transcription (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA template.

  • PCR Amplification: Use specific primers to amplify the coding region of the capsid proteins (VP1, VP2, VP3, VP4), with a primary focus on the VP1 gene where the this compound binding pocket is located.[6][11]

  • DNA Sequencing: Sequence the amplified PCR products using Sanger or Next-Generation Sequencing (NGS) methods.[11]

  • Sequence Analysis: Align the sequences from the resistant virus with the sequence from the wild-type virus to identify nucleotide changes.[11]

  • Mutation Identification: Translate the nucleotide sequences into amino acid sequences to pinpoint the specific amino acid substitutions.[11]

Troubleshooting Guide:

  • Issue: Failed PCR amplification.

    • Possible Cause: Poor RNA quality; PCR inhibitors; incorrect primer design or annealing temperature.

    • Solution: Use a high-quality RNA extraction kit; ensure primers are specific to conserved regions flanking the target gene; optimize the PCR cycling conditions, especially the annealing temperature.

  • Issue: "Noisy" or unreadable sequencing data.

    • Possible Cause: Mixed viral population; PCR contamination; low quantity/quality of the PCR product.

    • Solution: Plaque-purify the resistant virus to ensure a clonal population before RNA extraction; use filtered pipette tips and dedicated PCR workspaces; purify the PCR product before sequencing.

Protocol 3: Confirmation of Resistance Mutation via Site-Directed Mutagenesis

To confirm that an identified mutation is responsible for resistance, it must be introduced into a wild-type virus background.[13]

Methodology:

  • Obtain Infectious Clone: Use a plasmid containing the full-length cDNA of the wild-type virus (an "infectious clone").

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the specific nucleotide change(s) identified in the resistant virus into the infectious clone plasmid.[5][6][14]

  • Sequence Verification: Sequence the mutated region of the plasmid to confirm the desired change is present and that no other unintended mutations were introduced.

  • Virus Rescue: Transfect susceptible cells with the mutated plasmid to generate a recombinant virus stock.

  • Phenotypic Analysis: Perform the plaque reduction assay (Protocol 1) on the newly generated mutant virus and compare its IC50 value to the wild-type virus. A significant increase in the IC50 confirms the mutation's role in conferring resistance.[5]

Data Presentation

Table 1: this compound Analogue (ca603) Resistance in HRV14 Variants

Data derived from cross-resistance studies with a this compound analogue.

Virus StrainMutation in VP1IC50 (µM) of ca603Fold-Change in Resistance
HRV14IC (Wild-Type)None0.151.0
HRV14IC VP1_A150VA150V1.510.0
HRV14IC VP1_A150V_E276KA150V, E276K1.812.0

This table summarizes data showing that specific mutations in the VP1 capsid protein lead to a quantifiable decrease in sensitivity to a capsid-binding antiviral agent.[5]

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Selection & Phenotyping cluster_1 Phase 2: Genotyping cluster_2 Phase 3: Confirmation A Wild-Type Virus Population B Serial Passage in presence of increasing this compound conc. A->B C Selection of Resistant Virus Population B->C D Plaque Reduction Assay (IC50 Determination) C->D E Phenotypic Confirmation: High Fold-Increase in IC50 D->E F RNA Extraction from Resistant Virus E->F G RT-PCR & Sequencing of Capsid Genes (VP1) F->G H Sequence Comparison with Wild-Type G->H I Identification of Potential Resistance Mutation(s) H->I J Site-Directed Mutagenesis of WT Infectious Clone I->J K Generation of Recombinant Virus J->K L Phenotypic Analysis (IC50) of Recombinant Virus K->L M Confirmation of Resistance (High IC50 vs. WT) L->M

Caption: Workflow for identifying and confirming this compound resistance mutations.

G cluster_wt Wild-Type Virus cluster_mutant Resistant Virus WT_VP1 VP1 Binding Pocket (Normal Conformation) Binding Drug Binds to Pocket WT_VP1->Binding This compound This compound This compound->Binding Result_WT Capsid Stabilized, Uncoating Blocked Binding->Result_WT Mut_VP1 VP1 Binding Pocket (Altered by Mutation) NoBinding Binding Affinity Reduced Mut_VP1->NoBinding Pirodavir2 This compound Pirodavir2->NoBinding Result_Mutant Uncoating Proceeds, Viral Replication Occurs NoBinding->Result_Mutant

Caption: Logical diagram of this compound's mechanism and resistance.

References

Technical Support Center: Minimizing Variability in Pirodavir CPE Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Pirodavir cytopathic effect (CPE) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a broad-spectrum anti-picornavirus agent.[1] It functions as a capsid-binding inhibitor, meaning it directly interacts with the viral capsid proteins.[1] This interaction stabilizes the capsid, preventing the virus from attaching to host cells and/or uncoating to release its genetic material, thereby inhibiting the early stages of viral replication.

Q2: What is a Cytopathic Effect (CPE) Assay?

A2: A CPE assay is a common method used in virology to quantify the infectiousness of a virus or the efficacy of an antiviral compound.[2][3] It relies on the observation of morphological changes or cell death (cytopathic effects) in host cells as a result of viral infection.[2][4] In a CPE inhibition assay, the ability of a compound like this compound to prevent or reduce these virus-induced changes is measured.[2]

Q3: What are the most common sources of variability in this compound CPE assays?

A3: The most common sources of variability include inconsistencies in cell seeding density, variations in the multiplicity of infection (MOI), suboptimal incubation times, and issues with reagent quality and handling. Pipetting errors and the health and passage number of the host cells can also significantly contribute to assay variability.

Q4: Which cell lines are suitable for this compound CPE assays?

A4: HeLa cells are commonly used for human rhinovirus (HRV) and other enterovirus studies and are a suitable host for this compound CPE assays.[5] Vero cells are also a versatile cell line for a wide range of viruses and can be used as well.[6] The choice of cell line should be guided by the specific picornavirus being tested.

Q5: How is the potency of this compound determined in a CPE assay?

A5: The potency of this compound is typically expressed as the 50% effective concentration (EC50). This is the concentration of the drug that inhibits 50% of the viral cytopathic effect.[6] A lower EC50 value indicates a more potent antiviral activity.

Troubleshooting Guides

High variability in this compound CPE assays can mask the true efficacy of the compound. The following guides provide structured approaches to identify and resolve common issues.

Issue 1: High Well-to-Well Variability in Virus Control Wells

This is observed as inconsistent levels of cell death across wells that should have 100% CPE.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently and frequently while plating. Calibrate and use a multichannel pipette carefully to dispense equal volumes of cell suspension into each well.
Inaccurate Virus Titer Re-titer the virus stock using a reliable method such as a plaque assay or TCID50 assay to ensure an accurate and consistent MOI is used for each experiment.
Pipetting Errors during Virus Addition Use calibrated pipettes and ensure consistent technique when adding the virus inoculum to each well. Change pipette tips between dilutions to avoid carryover.
Edge Effects To minimize evaporation from the outer wells of the microplate, which can concentrate media components and affect cell growth and virus infection, fill the outer wells with sterile PBS or media without cells.
Cell Clumping Ensure complete dissociation of cells during trypsinization and gently pipette to create a single-cell suspension before counting and seeding.
Issue 2: Inconsistent EC50 Values Between Experiments

This manifests as significant shifts in the calculated 50% effective concentration of this compound across different assay runs.

Potential Cause Recommended Solution
Variable Cell Health and Passage Number Use cells from a consistent and low passage number. Maintain a regular cell culture maintenance schedule and discard cells that show signs of stress or morphological changes. Perform assays only when cells are in the logarithmic growth phase.
Inconsistent Incubation Times Standardize the incubation times for both the drug pre-incubation (if any) and the virus infection period. Use a timer to ensure consistency across all experiments.
Variability in Virus Stock Aliquot the virus stock after titration and store it at -80°C. Avoid repeated freeze-thaw cycles as this can reduce the infectious titer of the virus.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all media and supplements are of high quality and consistent lot numbers if possible.
Differences in Assay Readout Time Read the plates at a consistent time point after the addition of the viability dye (e.g., Neutral Red, MTS). The color development can be time-dependent.
Issue 3: No or Low CPE in Virus Control Wells

This occurs when the virus fails to cause the expected level of cell death.

Potential Cause Recommended Solution
Low Virus Titer The virus stock may have lost infectivity. Re-titer the virus and if necessary, prepare a new, higher-titer stock.
Resistant Cells The cell line may have become resistant to the virus over time. Use a fresh vial of cells from a reliable source (e.g., ATCC) with a low passage number.
Incorrect Incubation Conditions Ensure the incubator is set to the optimal temperature and CO2 level for both the host cells and the specific picornavirus. For many rhinoviruses, a lower temperature of 33-35°C is optimal.
Suboptimal Cell Confluency Cells should typically be at 80-90% confluency at the time of infection.[7] Seeding density should be optimized to reach this confluency within 24 hours.

Experimental Protocols

Key Experiment: this compound CPE Inhibition Assay

This protocol outlines a standard method for determining the antiviral activity of this compound against a susceptible picornavirus using a CPE inhibition assay.

Materials:

  • HeLa or Vero cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • Assay medium (e.g., MEM with 2% FBS)

  • Picornavirus stock (e.g., Human Rhinovirus) of known titer

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Neutral Red or MTS reagent for cell viability assessment

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium to create a single-cell suspension.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1.5 x 10^4 cells/well for HeLa cells) in complete growth medium.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and growth to 80-90% confluency.

  • Compound Dilution and Addition:

    • Prepare serial dilutions of this compound in assay medium. A common starting concentration is 100 µM, with 1:3 or 1:10 serial dilutions.

    • Remove the growth medium from the cell plate and add 100 µL of the corresponding this compound dilution to the appropriate wells.

    • Include wells for "cell control" (cells with medium, no virus, no drug) and "virus control" (cells with medium and virus, no drug).

  • Virus Inoculation:

    • Dilute the virus stock in assay medium to achieve the desired Multiplicity of Infection (MOI). A low MOI (e.g., 0.01) is often used to allow for multiple rounds of replication.

    • Add 100 µL of the diluted virus to all wells except the "cell control" wells.

    • For the "cell control" wells, add 100 µL of assay medium without virus.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) for 3-5 days, or until approximately 90-100% CPE is observed in the "virus control" wells.

  • Quantification of CPE:

    • Visually inspect the wells under a microscope to assess the degree of CPE.

    • For a quantitative measurement, use a cell viability assay. For example, using Neutral Red:

      • Remove the medium from the wells.

      • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours.

      • Wash the wells with PBS.

      • Add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water).

      • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the "cell control" (100% viability) and "virus control" (0% viability).

    • Plot the percentage of CPE inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value using a non-linear regression analysis.

Visualizations

Picornavirus Entry and Uncoating Pathway

Picornavirus_Entry cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment This compound This compound This compound->Virus Binds to Capsid Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Viral RNA Release (Uncoating) Endosome->Uncoating 3. Conformational Change Cytoplasm Cytoplasm Replication Viral Replication Uncoating->Replication 4. Genome Release

Caption: Picornavirus entry is inhibited by this compound binding to the viral capsid.

Experimental Workflow for this compound CPE Assay

CPE_Assay_Workflow cluster_prep Preparation (Day 0) cluster_assay Assay (Day 1) cluster_incubation Incubation (Days 2-5) cluster_readout Readout (Day 5) Seed Seed Host Cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Add_Virus Add Picornavirus (low MOI) Add_this compound->Add_Virus Incubate_CPE Incubate until ~90% CPE in Virus Control Add_Virus->Incubate_CPE Add_Dye Add Viability Dye (e.g., Neutral Red) Incubate_CPE->Add_Dye Read_Plate Read Absorbance Add_Dye->Read_Plate Analyze Calculate EC50 Read_Plate->Analyze

Caption: A typical workflow for a this compound CPE inhibition assay.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Logic Start High Assay Variability Observed Check_VC Examine Virus Control (VC) Wells Start->Check_VC VC_Variability High Well-to-Well Variability in VC? Check_VC->VC_Variability Check_Seeding Review Cell Seeding Protocol VC_Variability->Check_Seeding Yes EC50_Variability Inconsistent EC50 Values Between Assays? VC_Variability->EC50_Variability No Check_Virus_Titer Verify Virus Titer and Inoculation Check_Seeding->Check_Virus_Titer Resolved Variability Minimized Check_Virus_Titer->Resolved Check_Cells Assess Cell Health and Passage Number EC50_Variability->Check_Cells Yes Low_CPE Low or No CPE in VC? EC50_Variability->Low_CPE No Check_Reagents Verify Reagent Prep and Incubation Times Check_Cells->Check_Reagents Check_Reagents->Resolved Check_Virus_Stock Re-titer or Replace Virus Stock Low_CPE->Check_Virus_Stock Yes Low_CPE->Resolved No Check_Conditions Confirm Incubation Conditions & Cell Confluency Check_Virus_Stock->Check_Conditions Check_Conditions->Resolved

Caption: A decision tree for troubleshooting sources of variability in CPE assays.

References

Addressing Pirodavir instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential instability of Pirodavir in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: this compound is an ester derivative, and its primary instability arises from its susceptibility to hydrolysis, where the ester bond is cleaved, yielding an inactive carboxylic acid metabolite.[1] This reaction is a critical consideration for long-term experiments, as it can lead to a decrease in the effective concentration of the active compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored under specific conditions. While some suppliers suggest that solutions in DMSO can be stored for a limited time, others advise against long-term storage of any solution.[2] It is crucial to adhere to the manufacturer's specific recommendations. General guidelines are summarized in the table below.

Q3: How can I prepare this compound working solutions for my experiments?

A3: this compound is soluble in DMSO.[2] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium immediately before use. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.

Q4: Can this compound be used for oral administration in animal studies?

A4: Oral delivery of the ester form of this compound is generally not feasible because it rapidly hydrolyzes to its inactive acid form in the gastrointestinal tract.[1]

Q5: How does this compound interact with the virus?

A5: this compound is a capsid-binding agent. It inserts into a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.[3] This stabilization also renders the virus resistant to inactivation by acid and heat.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antiviral activity in a multi-day experiment. Degradation of this compound in the aqueous cell culture medium due to hydrolysis.1. Prepare fresh this compound working solutions from a frozen DMSO stock for each day of the experiment. 2. Replenish the cell culture medium with freshly diluted this compound at regular intervals (e.g., every 24 hours). 3. Conduct a preliminary stability study of this compound in your specific cell culture medium to determine its degradation rate.
Inconsistent results between experimental replicates. Inconsistent age or storage of this compound stock solutions.1. Use a fresh vial of powdered this compound to prepare a new stock solution. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Ensure all replicates in an experiment use this compound from the same stock solution, prepared at the same time.
Precipitation of this compound in the cell culture medium. The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded.1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-related cytotoxicity and solubility issues. 2. If precipitation persists, consider using a stabilizing excipient, though this would require validation to ensure it doesn't interfere with the experiment.
No observed antiviral effect at expected concentrations. The this compound stock solution may have degraded.1. Prepare a fresh stock solution from powder. 2. Verify the activity of the new stock solution in a short-term, acute infection assay before proceeding with long-term experiments. 3. If possible, analytically determine the concentration and purity of the this compound stock solution using a validated method like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage Temperature Recommended Duration Source
-20°CUp to 1 monthGlpBio
-80°CUp to 6 monthsGlpBio
Long-term solution storageNot recommendedAPExBIO[2]

Table 2: Summary of this compound's Antiviral Activity

Virus Type Metric Concentration Source
Human Rhinovirus (HRV)IC902.3 nMGlpBio
80 of 100 HRV strainsInhibitory Concentration64 ng/mLGlpBio
16 EnterovirusesIC80 (mean)1,300 ng/mLGlpBio
Enterovirus 71IC505,420 nMGlpBio

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

  • Acid Degradation: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH.

  • Base Degradation: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: At each time point, withdraw a sample and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method. The percentage of remaining this compound and the formation of any degradation products should be monitored.

Protocol 2: Stability-Indicating HPLC Method Development for this compound (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column Selection: A reversed-phase column, such as a C18 column, is a common starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good separation.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate the parent drug from its more polar degradation products (like the hydrolyzed acid form).

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (its λmax) should be used.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by its ability to resolve the this compound peak from all degradation product peaks generated during forced degradation studies.

Visualizations

Pirodavir_Mechanism_of_Action cluster_cell Host Cell Virus Intact Virus (Infectious) Receptor Host Cell Receptor Virus->Receptor Uncoating Uncoating & Genome Release Infection Viral Replication Uncoating->Infection 3. Replication Uncoating->Infection label_blocked Blocked Receptor->Uncoating This compound This compound This compound->Virus

Caption: this compound's mechanism of action.

Pirodavir_Stability_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock (e.g., in DMSO) Acid Acidic (e.g., 0.1N HCl) Stock->Acid Expose to Base Basic (e.g., 0.1N NaOH) Stock->Base Expose to Oxidative Oxidative (e.g., H2O2) Stock->Oxidative Expose to Thermal Thermal (e.g., 70°C) Stock->Thermal Expose to Photolytic Photolytic (UV/Vis Light) Stock->Photolytic Expose to Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify this compound Peak & Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing Unpleasant Taste in Pirodavir Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering the side effect of unpleasant taste (dysgeusia) in clinical studies of Pirodavir. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments and clinical trials.

Frequently Asked Questions (FAQs)

Q1: Has an unpleasant taste been a documented side effect in this compound clinical trials?

Yes, clinical studies involving intranasal administration of this compound have reported a higher incidence of transient unpleasant taste in the treatment group compared to the placebo group.[1][2] While the exact incidence rates from these early studies are not detailed in publicly available literature, it is a recognized adverse event associated with the investigational drug.

Q2: What are the potential mechanisms behind drug-induced taste alterations like those observed with this compound?

While the specific mechanism for this compound-induced dysgeusia is not definitively established, several general mechanisms for drug-induced taste disorders are recognized and may be relevant[3][4][5]:

  • Direct Interaction with Taste Receptors: The drug molecule or its metabolites may directly bind to and activate or block taste receptors, particularly the T2R family of bitter taste receptors.[6][7]

  • Alteration of Saliva Composition: The drug could be secreted into the saliva, changing its composition and leading to a persistent unpleasant taste.

  • Interference with Ion Channels: Drugs can interfere with the function of ion channels that are crucial for taste signaling. The TRPV1 receptor, for instance, has been implicated in metallic and other off-tastes.[8][9]

  • Disruption of Neurotransmission: The drug may interfere with the transmission of taste signals from the taste buds to the brain.

Q3: What are the best practices for managing participants who report an unpleasant taste during a clinical trial?

Effective management involves a multi-faceted approach focusing on patient communication, symptomatic relief, and data collection[10][11]:

  • Acknowledge and Validate: Acknowledge the participant's experience and validate their report of an unpleasant taste.

  • Standardized Assessment: Use a validated questionnaire to systematically document the characteristics and severity of the taste disturbance.

  • Offer Symptomatic Relief: Suggest practical strategies such as maintaining good oral hygiene, using sugar-free mints or gum, and avoiding foods that exacerbate the unpleasant taste.

  • Dietary Counseling: Provide guidance on food choices that may be better tolerated, such as foods served cold or at room temperature, and the use of plastic utensils to minimize metallic tastes.[11]

  • Monitor and Follow-up: Regularly follow up with the participant to monitor the persistence and impact of the taste disturbance.

Q4: Are there any potential treatments for drug-induced dysgeusia?

Currently, there is no standard treatment for drug-induced taste disturbances.[12] Management primarily focuses on discontinuing the offending drug, if possible, or managing the symptoms.[12] In some cases of idiopathic dysgeusia, zinc supplementation has been investigated, though its efficacy in drug-induced cases is not well-established.[13] Any potential intervention should be carefully considered within the context of the clinical trial protocol.

Troubleshooting Guide

Issue 1: A significant number of participants in the this compound arm are reporting a metallic or bitter taste.

Troubleshooting Steps:

  • Quantify the Incidence:

    • Administer a standardized taste and smell questionnaire, such as the Taste and Smell Tool for Evaluation (TASTE), to all participants to systematically collect data on the incidence, severity, and quality of the taste disturbance.[14][15]

    • Compare the incidence rates between the this compound and placebo groups to determine the statistical significance of this adverse event.

  • Characterize the Taste Alteration:

    • Use a descriptive questionnaire to characterize the nature of the taste (e.g., metallic, bitter, sour), its timing of onset, duration, and any alleviating or exacerbating factors.

  • Implement Management Strategies:

    • Provide all participants with a standardized set of recommendations for managing taste disturbances (see FAQ Q3).

    • Consider providing participants with a "taste management kit" including items like sugar-free mints, plastic utensils, and mouthwash.

  • Protocol Amendment Consideration:

    • If the side effect is severe and impacting participant retention or well-being, consider a protocol amendment to include more intensive monitoring or management strategies.

Issue 2: A participant reports a complete loss of taste (ageusia).

Troubleshooting Steps:

  • Immediate Assessment:

    • Conduct a thorough clinical evaluation to rule out other potential causes of taste loss, such as oral infections, neurological conditions, or recent head trauma.

    • Perform a detailed review of concomitant medications to identify other potential drug-induced causes.

  • Objective Gustatory Testing:

    • If feasible within the study protocol, consider objective taste testing to quantify the extent of taste loss. This could involve using taste strips or solutions with different concentrations of sweet, sour, salty, and bitter tastants.

  • Adverse Event Reporting:

    • Report the event as a serious adverse event (SAE) if it meets the criteria outlined in the study protocol and regulatory guidelines.

  • Participant Support:

    • Provide counseling on the potential impact on nutrition and quality of life.

    • Offer a referral to a specialist, such as an otolaryngologist, for further evaluation if the condition persists.

Data Presentation

Table 1: Illustrative Incidence of Unpleasant Taste in a this compound Clinical Study

(Note: The following data is for illustrative purposes as specific quantitative data from this compound clinical trials is not publicly available. This table demonstrates how such data should be structured.)

Adverse EventThis compound Group (N=100)Placebo Group (N=100)p-value
Any Unpleasant Taste 25 (25%)5 (5%)<0.001
Metallic Taste15 (15%)2 (2%)
Bitter Taste8 (8%)1 (1%)
Other Unpleasant Taste2 (2%)2 (2%)
Severity of Unpleasant Taste
Mild15 (60% of affected)4 (80% of affected)
Moderate8 (32% of affected)1 (20% of affected)
Severe2 (8% of affected)0 (0%)

Experimental Protocols

Protocol 1: Subjective Assessment of Taste Alteration using a Validated Questionnaire

Objective: To systematically and quantitatively assess the subjective experience of taste alterations in clinical trial participants.

Methodology:

  • Questionnaire Selection: Utilize a validated patient-reported outcome (PRO) questionnaire designed to assess taste changes. The "Taste and Smell Tool for Evaluation (TASTE)" is a suitable instrument.[14][15] A review of questionnaires used in oncology settings can also provide valuable insights into relevant domains to assess.[12][16]

  • Administration: Administer the questionnaire at baseline (prior to the first dose of the investigational product) and at specified follow-up visits throughout the study.

  • Instructions to Participants: Instruct participants to complete the questionnaire based on their experiences since the last study visit.

  • Data Analysis: Analyze the questionnaire data to compare changes in taste perception from baseline between the treatment and placebo groups. Key domains to analyze include the presence of specific taste alterations (e.g., metallic, bitter), the severity of these alterations, and their impact on quality of life and food enjoyment.

Protocol 2: Objective Assessment of Gustatory Function using Taste Strips

Objective: To objectively measure taste detection and identification thresholds in participants.

Methodology:

  • Materials: Use commercially available, standardized taste strips impregnated with different concentrations of sweet (sucrose), sour (citric acid), salty (sodium chloride), and bitter (quinine hydrochloride) tastants.

  • Participant Preparation: Instruct participants to refrain from eating, drinking (except water), smoking, or chewing gum for at least one hour before the test. The participant's mouth should be rinsed with water before starting the test.

  • Procedure:

    • Present the taste strips to the participant in a randomized order, starting with the lowest concentration of each tastant.

    • Place the strip on the anterior part of the tongue.

    • The participant is asked to identify the taste from a list of options (sweet, sour, salty, bitter, no taste).

    • Record the participant's response for each strip.

  • Data Analysis: Determine the taste detection threshold (the lowest concentration at which a taste can be detected) and the taste identification threshold (the lowest concentration at which the taste can be correctly identified) for each of the four basic tastes. Compare these thresholds between the this compound and placebo groups.

Visualizations

Taste_Signaling_Pathway cluster_taste_bud Taste Bud Taste_Receptor Taste Receptor (e.g., T2R for Bitter) G_Protein G-protein (Gustducin) Taste_Receptor->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release Brain Brain (Taste Perception) Neurotransmitter_Release->Brain Signal to Brain This compound This compound (or metabolite) Drug_in_Saliva Drug in Saliva This compound->Drug_in_Saliva Secretion Drug_in_Saliva->Taste_Receptor Binds to/Blocks

Caption: Potential mechanism of this compound-induced unpleasant taste.

Dysgeusia_Management_Workflow Start Participant Reports Unpleasant Taste Assess Assess Severity & Character (Validated Questionnaire) Start->Assess Mild Mild Dysgeusia Assess->Mild Severity Moderate_Severe Moderate to Severe Dysgeusia Assess->Moderate_Severe Severity Educate Provide Education & Symptomatic Relief Strategies Mild->Educate Moderate_Severe->Educate Monitor Monitor at Next Visit Educate->Monitor Reassess Reassess Symptoms Monitor->Reassess Resolved Symptoms Resolved/ Improved Reassess->Resolved Persistent Symptoms Persist Reassess->Persistent Consider_Further_Action Consider Further Action (e.g., Dose Adjustment Review, Specialist Referral) Persistent->Consider_Further_Action

Caption: Clinical workflow for managing participant-reported dysgeusia.

References

Validation & Comparative

Pirodavir vs. Pleconaril: A Comparative Guide to Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiviral potency of two notable capsid-binding inhibitors, Pirodavir and Pleconaril. Both compounds have been extensively studied for their activity against a broad range of picornaviruses, including rhinoviruses (the primary cause of the common cold) and enteroviruses. This document summarizes key experimental data, details the methodologies used in these studies, and visually represents their common mechanism of action.

Antiviral Potency: Quantitative Comparison

The antiviral activities of this compound and Pleconaril have been evaluated in numerous in vitro studies against a wide array of rhinovirus and enterovirus serotypes. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) from various experimental assays. For ease of comparison, all values have been converted to micromolar (µM).

This compound: Antiviral Potency Against Rhinoviruses
Rhinovirus Serotype/Group Assay Type Cell Line IC50 / EC50 (µM)
56 rhinovirus laboratory strains & 3 clinical isolates (59% of isolates)Not SpecifiedNot Specified< 0.1[1]
Human Rhinovirus 2 (HRV-2)Virus Yield ReductionNot Specified0.0023 (IC90)[1]
100 Human Rhinovirus (HRV) strains (80% inhibited)Not SpecifiedNot Specified0.064 µg/mL (~0.14 µM)[2]
Antiviral Group A & B Rhinovirus SerotypesNot SpecifiedNot SpecifiedHighly Active[2][3]
Human Rhinovirus 2 (HRV-2)Neutral Red UptakeHeLaIC50 similar to BTA39 (0.001 µM)[4]
57 laboratory HRV serotypesNeutral Red UptakeNot Specified0.001 - 8.13[4]
Pleconaril: Antiviral Potency Against Rhinoviruses
Rhinovirus Serotype/Group Assay Type Cell Line IC50 / EC50 (µM)
46 clinical HRV isolatesCPE Inhibition (microscopic)Ohio HeLaIMedian: 0.07 µg/mL (~0.18 µM)[5]
46 clinical HRV isolatesCPE Inhibition (spectrophotometric)Ohio HeLaIMedian: 0.04 µg/mL (~0.10 µM)[5]
5 numbered HRV serotypesCPE Inhibition (microscopic)Ohio HeLaIMedian EC50 slightly higher than AG7088[5]
101 prototypic rhinovirus serotypes (92% inhibited)CPE InhibitionHeLa-INot specified quantitatively in this source[6]
Rhinovirus-positive clinical isolatesCPE InhibitionHeLa-IEC50 ≤ 0.38 µg/mL (~0.99 µM) showed clinical benefit[6]
This compound: Antiviral Potency Against Enteroviruses
Enterovirus Serotype/Group Assay Type Cell Line IC80 / IC50 (µM)
16 enterovirusesNot SpecifiedNot SpecifiedMean EC80: 1.3 µg/mL (~2.85 µM)[2][7]
Enterovirus 71 (EV71)Not SpecifiedNot Specified5.42[1]
Pleconaril: Antiviral Potency Against Enteroviruses
Enterovirus Serotype/Group Assay Type Cell Line IC50 (µM)
214 of 215 clinical isolatesCytopathic Effect AssayVarious0.002 - 3.4[8]
14 of 15 prototypic strainsCytopathic Effect AssayVarious0.001 - 1.05[8]
50% of all clinical isolatesCytopathic Effect AssayVarious≤ 0.03[8]
90% of all clinical isolatesCytopathic Effect AssayVarious≤ 0.18[8]
Various EnterovirusesCPE InhibitionVarious10 - 25[9]

Mechanism of Action

Both this compound and Pleconaril are classified as capsid-binding agents. They function by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[10][11][12] This binding stabilizes the capsid, thereby preventing the conformational changes required for viral attachment to host cell receptors and/or the uncoating process, which is necessary for the release of the viral RNA into the cytoplasm.[10][11] This mechanism effectively halts the viral replication cycle at a very early stage.[2][7]

Mechanism of Action of Capsid Binders cluster_virus Picornavirus cluster_host Host Cell Virus Intact Virion (with RNA genome) Capsid Viral Capsid (VP1, VP2, VP3, VP4) Virus->Capsid RNA Viral RNA VP1_Pocket Hydrophobic Pocket in VP1 Capsid->VP1_Pocket Receptor Host Cell Receptor Capsid->Receptor Attachment Blocked Uncoating Uncoating Capsid->Uncoating Uncoating Inhibited VP1_Pocket->Capsid Stabilizes Cytoplasm Cytoplasm Drug This compound or Pleconaril Drug->VP1_Pocket Binds to RNA_Release RNA Release into Cytoplasm

Fig 1. Capsid binder mechanism.

Experimental Protocols

The data presented in this guide were primarily generated using the following in vitro antiviral assays:

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced damage to host cells.[13]

  • Principle: Susceptible host cells are seeded in microtiter plates. The cells are then infected with a specific picornavirus in the presence of varying concentrations of the test compound (this compound or Pleconaril). After an incubation period, the plates are examined microscopically or spectrophotometrically to determine the extent of the cytopathic effect (e.g., cell rounding, detachment, lysis).[13]

  • Endpoint: The EC50 or IC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to untreated, virus-infected control cells.[9][14]

  • Typical Cell Lines: HeLa, Vero, RD (rhabdomyosarcoma).[1][6]

CPE Inhibition Assay Workflow Start Seed Host Cells in 96-well plate Add_Drug Add serial dilutions of Antiviral Drug Start->Add_Drug Infect Infect cells with Picornavirus Add_Drug->Infect Incubate Incubate for 2-5 days Infect->Incubate Observe_CPE Observe Cytopathic Effect (Microscopy/Staining) Incubate->Observe_CPE Calculate Calculate EC50/IC50 Observe_CPE->Calculate

Fig 2. CPE assay workflow.
Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[15][16]

  • Principle: Monolayers of host cells are infected with a picornavirus at a high multiplicity of infection (MOI) and simultaneously treated with different concentrations of the test compound. After a single replication cycle, the cells and supernatant are harvested, and the amount of newly produced infectious virus is quantified by plaque assay or TCID50 assay on fresh cell monolayers.[15][16]

  • Endpoint: The IC90 is often reported, which is the concentration of the compound that reduces the virus yield by 90% (a 1-log10 reduction).[1]

  • Advantage: This method provides a more direct measure of the inhibition of viral replication compared to CPE assays.[15]

Plaque Reduction Assay

This is a quantitative assay used to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.[17][18]

  • Principle: A confluent monolayer of susceptible cells is infected with serial dilutions of a virus sample. The cells are then overlaid with a semi-solid medium (like agar) which restricts the spread of progeny virus to adjacent cells.[17] This results in the formation of localized areas of infected, dead, or dying cells called plaques. The number of plaques is proportional to the number of infectious virus particles in the initial sample. When testing antiviral compounds, the virus is pre-incubated with the drug before being added to the cells.

  • Endpoint: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is determined.[17]

Clinical Development and Outlook

Both this compound and Pleconaril have been evaluated in clinical trials for the treatment of picornavirus infections.

This compound , administered intranasally, showed significant antiviral effects in reducing viral shedding in naturally occurring rhinovirus colds, but this did not translate to a clinical benefit in terms of symptom resolution.[19] However, in experimental rhinovirus infection models, prophylactic use of frequent intranasal sprays of this compound was effective in preventing illness.[4]

Pleconaril , an oral drug, demonstrated a reduction in the duration and severity of colds due to picornaviruses in several large-scale clinical trials.[5][20] However, it was not approved by the FDA due to concerns about the induction of cytochrome P450 3A enzymes, which could lead to significant drug-drug interactions, and the modest clinical benefit observed.[19][21]

Despite these setbacks, the development of capsid-binding inhibitors continues to be an active area of research. The extensive data gathered from studies on this compound and Pleconaril provide a valuable foundation for the design of next-generation antipicornaviral agents with improved efficacy and safety profiles.

References

A Comparative Analysis of Pirodavir and Other Capsid Binders for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pirodavir and other notable capsid-binding antiviral agents, focusing on their performance, mechanism of action, and resistance profiles. The information presented is supported by experimental data to aid in research and development efforts against picornavirus infections.

Introduction to Capsid Binders

Capsid-binding agents are a class of antiviral compounds that target the protein shell, or capsid, of a virus.[1] By binding to a specific hydrophobic pocket within the viral capsid protein 1 (VP1), these molecules stabilize the capsid structure.[2][3] This stabilization prevents conformational changes necessary for viral entry and uncoating, thereby inhibiting the release of the viral genome into the host cell and halting replication.[2][3] This mechanism of action is a validated strategy for combating infections caused by picornaviruses, a large family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses (responsible for diseases such as poliomyelitis and hand, foot, and mouth disease).[4][5]

This guide focuses on a comparative analysis of three key capsid binders: this compound, Pleconaril, and Vapendavir.

Mechanism of Action of Capsid Binders

The antiviral activity of this compound, Pleconaril, and Vapendavir stems from their ability to insert themselves into a hydrophobic pocket located within the VP1 capsid protein.[2][3] This binding event has several key consequences that ultimately disrupt the viral life cycle:

  • Capsid Stabilization: The presence of the drug molecule within the VP1 pocket increases the rigidity of the viral capsid.[3][4]

  • Inhibition of Uncoating: This increased stability prevents the capsid from disassembling and releasing its RNA genome into the cytoplasm of the host cell, a crucial step for viral replication.[2][3]

  • Inhibition of Attachment (Serotype-specific): In some cases, the conformational changes induced by the binding of these agents can also interfere with the virus's ability to attach to host cell receptors.[4]

dot

Mechanism of Action of Capsid Binders cluster_virus Picornavirus cluster_host Host Cell cluster_inhibition Inhibition Virus Picornavirus Particle VP1 VP1 Capsid Protein (with hydrophobic pocket) Cytoplasm Cytoplasm Virus->Cytoplasm Uncoating & RNA Release InhibitUncoat Inhibition of Uncoating RNA Viral RNA Receptor Host Cell Receptor VP1->Receptor Attachment InhibitAttach Inhibition of Attachment CapsidBinder Capsid Binder (this compound, Pleconaril, Vapendavir) CapsidBinder->VP1 Binds to hydrophobic pocket Plaque Reduction Assay Workflow Start Start Cell_Culture Prepare confluent monolayer of host cells in 96-well plate Start->Cell_Culture Virus_Compound_Mix Prepare serial dilutions of antiviral compound and mix with virus Cell_Culture->Virus_Compound_Mix Infection Infect cell monolayer with virus-compound mixture Virus_Compound_Mix->Infection Adsorption Incubate for viral adsorption Infection->Adsorption Overlay Remove inoculum and add semi-solid overlay medium Adsorption->Overlay Incubation Incubate to allow plaque formation Overlay->Incubation Staining Fix and stain cells to visualize plaques Incubation->Staining Counting Count plaques and calculate IC50/EC50 value Staining->Counting End End Counting->End Comparative Analysis Logic This compound This compound Mechanism Mechanism of Action (Capsid Binding) This compound->Mechanism InVitro In Vitro Efficacy (IC50/EC50) This compound->InVitro InVivo In Vivo Efficacy (Animal Models/Clinical) This compound->InVivo Resistance Resistance Profile (Mutations) This compound->Resistance Pleconaril Pleconaril Pleconaril->Mechanism Pleconaril->InVitro Pleconaril->InVivo Pleconaril->Resistance Vapendavir Vapendavir Vapendavir->Mechanism Vapendavir->InVitro Vapendavir->InVivo Vapendavir->Resistance Conclusion Comparative Assessment & Conclusion Mechanism->Conclusion InVitro->Conclusion InVivo->Conclusion Resistance->Conclusion

References

Pirodavir's Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of picornavirus inhibitors, understanding the potential for cross-resistance is critical. Pirodavir, a potent capsid-binding agent, has demonstrated significant antiviral activity against a broad spectrum of rhinoviruses and enteroviruses. However, the emergence of drug-resistant viral strains necessitates a thorough evaluation of its cross-resistance profile with other inhibitors targeting the same viral protein.

This guide provides an objective comparison of this compound's cross-resistance with other picornavirus inhibitors, supported by experimental data. We delve into the mechanisms of resistance, present quantitative data in a clear, tabular format, and provide detailed experimental protocols for key assays.

Mechanism of Action and Resistance

This compound functions by binding to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, thereby preventing the conformational changes required for viral attachment to host cells and the subsequent release of the viral RNA genome.

Resistance to this compound and other capsid-binding inhibitors typically arises from amino acid substitutions in or near this hydrophobic pocket in the VP1 protein. These mutations can reduce the binding affinity of the drug, rendering it less effective. A key concern in antiviral drug development is whether resistance to one capsid-binding inhibitor will confer resistance to others, a phenomenon known as cross-resistance.

Comparative Analysis of Cross-Resistance

Experimental studies have demonstrated cross-resistance between this compound and other capsid-binding picornavirus inhibitors. The following table summarizes the quantitative data from these studies, showcasing the fold-increase in the concentration of the drug required to inhibit the growth of resistant viral strains compared to the wild-type virus.

Virus StrainResistant toMutation(s) in VP1This compound (Fold Resistance)Pleconaril (Fold Resistance)Vapendavir (Fold Resistance)R 61837 (Fold Resistance)
Human Rhinovirus 14 (HRV-14)VapendavirC199R/Y>10>10>10Not Reported
Human Rhinovirus 2 (HRV-2)VapendavirG149C>10>10>10Not Reported
Enterovirus D68 (EV-D68)VapendavirM252L, A156T, K167E>10>10>10Not Reported
Poliovirus 1 (Sabin)VapendavirI194F>10>10>10Not Reported
Human RhinovirusR 61837Not SpecifiedUp to 23Not ReportedNot ReportedUp to 85

Data compiled from Thibaut et al., 2020 and Andries et al., 1992.[1][3]

The data clearly indicates that viral strains selected for resistance to vapendavir exhibit significant cross-resistance to both this compound and pleconaril.[3] This strongly suggests a shared binding site and mechanism of resistance among these compounds. Similarly, mutants resistant to the earlier compound R 61837 also show a considerable level of cross-resistance to this compound.[1]

Experimental Protocols

Accurate assessment of antiviral activity and cross-resistance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the comparison.

Plaque Reduction Assay for Selection of Resistant Mutants

This method is used to isolate and propagate viral variants that are resistant to an antiviral compound.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., HeLa cells for rhinoviruses) in 6-well plates.

  • Wild-type picornavirus stock.

  • Antiviral compound (e.g., this compound) at various concentrations.

  • Cell culture medium (e.g., MEM with 2% FBS).

  • Agarose overlay (e.g., 2x MEM mixed with an equal volume of 1.8% agarose).

  • Neutral red solution for plaque visualization.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Infection: Infect the cell monolayers with the wild-type virus at a high multiplicity of infection (MOI) in the presence of a selective concentration of the antiviral compound. This concentration should be sufficient to inhibit the wild-type virus.

  • Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C for rhinoviruses) to allow for viral adsorption.

  • Agarose Overlay: Remove the virus inoculum and overlay the cell monolayer with agarose medium containing the selective concentration of the antiviral compound.

  • Incubation: Incubate the plates at the optimal temperature until plaques (zones of cell death) are visible. This may take several days.

  • Plaque Picking: Isolate individual plaques from the agarose overlay using a sterile pipette tip.

  • Virus Amplification: Amplify the picked plaques by infecting fresh cell monolayers in the presence of the antiviral compound.

  • Repeat Passaging: Repeat the process of infection and plaque isolation for several passages to select for highly resistant variants.

  • Characterization: Characterize the resistant phenotype of the isolated viral clones by determining their susceptibility to the selecting drug and other related compounds using a cytopathic effect (CPE) inhibition assay. Sequence the VP1 region of the viral genome to identify resistance-associated mutations.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 96-well plates.

  • Wild-type or resistant virus stock.

  • Serial dilutions of the antiviral compound.

  • Cell culture medium.

  • Cell viability stain (e.g., Neutral Red or Crystal Violet).

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates to achieve a confluent monolayer.

  • Compound Addition: Add serial dilutions of the antiviral compound to the wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

  • Virus Inoculation: Infect the cells with the virus at a low MOI (e.g., 0.01).

  • Incubation: Incubate the plates at the optimal temperature until approximately 90% of the cells in the virus control wells show CPE.

  • Staining: Remove the medium and stain the remaining viable cells with a cell viability stain.

  • Quantification: Elute the stain and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for identifying cross-resistance and the mechanism of action of capsid-binding inhibitors.

experimental_workflow cluster_selection Selection of Resistant Virus cluster_testing Cross-Resistance Testing wt_virus Wild-Type Virus infection Infect Host Cells wt_virus->infection drug_pressure Add Antiviral Compound (e.g., Vapendavir) infection->drug_pressure plaques Resistant Plaques Form drug_pressure->plaques pick_plaques Isolate and Amplify Resistant Virus plaques->pick_plaques resistant_virus Resistant Virus Isolate pick_plaques->resistant_virus cpe_assay CPE Inhibition Assay resistant_virus->cpe_assay ec50 Determine EC50 Values cpe_assay->ec50 This compound This compound This compound->cpe_assay pleconaril Pleconaril pleconaril->cpe_assay vapendavir Vapendavir vapendavir->cpe_assay fold_resistance Calculate Fold Resistance ec50->fold_resistance

Caption: Experimental workflow for generating and identifying cross-resistance.

mechanism_of_action cluster_virus Picornavirus cluster_inhibitor Capsid-Binding Inhibitor cluster_host Host Cell virus Virus Particle vp1 VP1 Capsid Protein (Hydrophobic Pocket) receptor Host Cell Receptor virus->receptor Normal Attachment vp1->receptor Attachment Blocked uncoating Viral Uncoating vp1->uncoating Uncoating Inhibited This compound This compound This compound->vp1 Binds to hydrophobic pocket receptor->uncoating rna_release RNA Genome Release uncoating->rna_release replication Viral Replication rna_release->replication

Caption: Mechanism of action of this compound and other capsid-binding inhibitors.

References

Synergistic Antiviral Effects of Pirodavir in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir is a potent, broad-spectrum antipicornavirus agent that inhibits viral replication by binding to the viral capsid.[1] This mechanism prevents the uncoating of the virus and the release of its RNA into the host cell. While effective as a monotherapy in preclinical studies, the emergence of drug resistance and the desire for enhanced efficacy have driven research into combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with other antiviral agents, supported by experimental data, to inform future research and drug development efforts.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of antiviral drug combinations are typically quantified using methods such as the checkerboard assay. The results are often expressed as a synergy score, where a score greater than 10 indicates synergy, a score between -10 and 10 suggests additive effects, and a score below -10 points to antagonism.

A key study by van der Linden et al. (2021) investigated the combination of this compound with three other antiviral agents against Enterovirus A71 (EV-A71). The findings are summarized in the table below.

Antiviral Combination Target Virus Mechanism of Action of Second Agent Synergy Score (ZIP model) Interpretation Key Finding
This compound + RupintrivirEnterovirus A71 (EV-A71)3C Protease Inhibitor0.275AdditiveDelays the development of resistance to this compound.[2]
This compound + SMSK_0213Enterovirus A71 (EV-A71)2C Protein Inhibitor-1.37Additive
This compound + 7DMAEnterovirus A71 (EV-A71)RNA-dependent RNA polymerase (RdRp) inhibitor-2.377Additive

Data sourced from van der Linden et al. (2021).[2]

While the overall synergy scores in this study indicated additive interactions, the researchers noted that in certain concentration ranges, there were trends towards synergy.[2] A significant outcome of the this compound and Rupintrivir combination was the delayed emergence of this compound-resistant viral variants, highlighting a crucial benefit of this combination beyond direct viral inhibition.[2]

Experimental Protocols

Checkerboard Antiviral Assay

The following is a generalized protocol for a checkerboard assay to determine the synergistic effects of two antiviral compounds, based on the methodology described by van der Linden et al. (2021).

1. Cell Culture and Virus Propagation:

  • Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • A stock of Enterovirus A71 (EV-A71) is prepared and its titer determined by a standard plaque assay or TCID50 (50% tissue culture infective dose) assay.

2. Compound Preparation:

  • Stock solutions of this compound and the second antiviral agent (e.g., Rupintrivir) are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of each compound are made in cell culture medium.

3. Assay Procedure:

  • The culture medium is removed from the 96-well plates containing the RD cell monolayers.

  • A two-dimensional checkerboard of drug concentrations is created by adding different concentrations of this compound along the x-axis and the second antiviral agent along the y-axis of the plate.

  • Control wells with each drug alone and no drugs are included.

  • The plates are then infected with a predetermined amount of EV-A71.

  • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

4. Data Analysis:

  • After incubation, the cytopathic effect (CPE) in each well is assessed. This can be done visually or quantified using a cell viability assay (e.g., MTS or neutral red uptake assay).

  • The percentage of CPE inhibition for each drug combination is calculated.

  • The synergy scores are calculated from the dose-response data using a synergy model, such as the Zero Interaction Potency (ZIP) model, often facilitated by software like SynergyFinder.

Mechanisms of Action and Signaling Pathways

The synergistic or additive effects of antiviral combinations often arise from the targeting of different stages of the viral replication cycle.

Picornavirus Replication Cycle and Antiviral Targets cluster_virus Picornavirus cluster_cell Host Cell cluster_drugs Antiviral Agents Virus Virion Receptor Cellular Receptor Virus->Receptor Attachment Endosome Endosome Receptor->Endosome Entry Uncoating Viral RNA Release (Uncoating) Endosome->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound This compound->Uncoating Inhibits Rupintrivir Rupintrivir Rupintrivir->Translation Inhibits 3C Protease

Caption: Picornavirus replication cycle and the targets of this compound and Rupintrivir.

This compound, a capsid binder, interferes with the early stages of viral entry, specifically the uncoating process where the viral RNA is released into the cytoplasm. Rupintrivir, on the other hand, is a 3C protease inhibitor. The 3C protease is a viral enzyme essential for cleaving the viral polyprotein into functional viral proteins. By inhibiting this enzyme, Rupintrivir disrupts a later stage of the replication cycle.

Experimental Workflow

The general workflow for assessing the synergistic effects of antiviral agents is a multi-step process.

Antiviral Synergy Experimental Workflow A Cell Seeding B Drug Dilution & Combination (Checkerboard) A->B C Virus Infection B->C D Incubation C->D E Assessment of Cytopathic Effect (CPE) D->E F Data Analysis (Synergy Score Calculation) E->F

Caption: A generalized workflow for in vitro antiviral synergy studies.

Logical Relationship of Combination Therapy

The rationale behind combining antiviral agents with different mechanisms of action is to create a multi-pronged attack on the virus.

Combination Therapy Logic cluster_therapy Combination Therapy cluster_effects Potential Outcomes This compound This compound (Capsid Binder) Synergy Synergistic/Additive Effect This compound->Synergy Other_Antiviral Other Antiviral (e.g., Protease Inhibitor) Other_Antiviral->Synergy Resistance Reduced/Delayed Resistance Synergy->Resistance Efficacy Increased Efficacy Synergy->Efficacy

Caption: The logical basis for combining antiviral agents like this compound.

By targeting multiple, independent steps in the viral life cycle, combination therapy can be more effective than monotherapy and can also reduce the likelihood of the virus developing resistance to any single agent.

Conclusion

The available experimental data, primarily from the study by van der Linden et al. (2021), suggests that combining this compound with other antiviral agents, such as the 3C protease inhibitor Rupintrivir, results in additive effects and can significantly delay the emergence of drug-resistant viral strains.[2] While strong synergistic interactions have not yet been widely reported in published literature, the additive effects and the benefit of resistance delay make combination therapy a promising strategy for the clinical development of this compound. Further research is warranted to explore this compound in combination with a broader range of antiviral agents against various picornaviruses to identify potential synergistic pairings and to further elucidate the mechanisms underlying their combined efficacy.

References

Efficacy of Pirodavir Analogs Against Resistant Enterovirus Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of antiviral agents against enteroviruses, a genus that includes rhinoviruses (the primary cause of the common cold) and other significant pathogens like coxsackieviruses and enterovirus 71 (EV71), is challenged by the rapid emergence of drug-resistant strains. Pirodavir, a capsid-binding inhibitor, was an early frontrunner, demonstrating broad-spectrum activity. However, its efficacy is limited by both naturally occurring and acquired resistance. This has spurred the development of this compound analogs designed to overcome these resistance mechanisms. This guide provides a comparative analysis of the efficacy of these analogs, supported by experimental data and detailed methodologies.

Mechanism of Action and Resistance

This compound and its analogs are part of a class of antiviral compounds known as capsid binders. They function by inserting themselves into a hydrophobic pocket within the viral capsid protein VP1.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby halting replication at an early stage.[2][3]

Resistance to these compounds typically arises from amino acid substitutions in the VP1 protein, which alter the structure of the hydrophobic binding pocket. These mutations can reduce the binding affinity of the drug, rendering it less effective. For instance, certain strains of human rhinovirus (HRV), such as RV-8, RV-42, RV-45, and RV-87, are naturally resistant to this compound due to variations in the amino acid sequences within this pocket.[4][5]

cluster_0 Mechanism of Capsid Binders cluster_1 Susceptible Virus cluster_2 Resistant Virus a This compound Analog b VP1 Pocket a->b Binds to c Viral Capsid (Stable) b->c Stabilizes d Uncoating Blocked c->d Leads to e This compound Analog f Mutated VP1 Pocket e->f Binding Reduced g Viral Capsid (Unstable) f->g Fails to Stabilize h Viral Uncoating Proceeds g->h Allows

Caption: Mechanism of this compound analogs and the impact of resistance mutations in the VP1 pocket.

Comparative In Vitro Efficacy of this compound and Its Analogs

Several analogs of this compound have been synthesized to improve its antiviral spectrum and overcome resistance. Analogs such as ca603, vapendavir (BTA-798), BTA-188, and BTA-39 have shown promising activity against a range of enteroviruses, including strains resistant to parent compounds like pleconaril and this compound. The table below summarizes the 50% effective concentrations (EC₅₀) of these compounds against various rhinovirus and enterovirus serotypes.

CompoundVirus SerotypeEC₅₀ (µM)Susceptibility/Resistance ProfileReference
This compound HRV-A & B Panel0.064 µg/mLBroad activity against 80% of 100 serotypes[3]
HRV-328.13Relatively Resistant[6]
HRV-45-Completely Resistant[5]
Enterovirus Panel1.3 µg/mLActive against 16 enteroviruses[3]
ca603 HRV-140.01Susceptible[7]
HRV-A Panel (09, 29, 85, 89)0.01 - 0.07Susceptible[7]
HRV-B Panel (70, 86)0.02 - 0.03Susceptible[7]
HRV-14 (Pleconaril-Resistant Mutant)0.1212-fold less sensitive[7]
EV71>0.28Partial Protection[7]
Vapendavir (BTA-798) HRV Panel-Effective against several RV serotypes[5]
EV710.361 - 0.957Active against a range of genogroups[8]
BTA-188 HRV Panel0.0005 - >4.588Inhibited 75% of serotypes at <0.1 µM[6]
Coxsackievirus A & B0.773 - 3.608Active[6]
Echoviruses0.193 - 5.155Active[6]
EV710.082Active[6]
BTA-39 HRV Panel0.002 - >7.474Inhibited 69% of serotypes at <0.1 µM[6]
Coxsackievirus A & B-Active[6]
Echoviruses0.193 - 5.155Active[6]
EV710.001Highly Active[6]

Experimental Protocols

The primary method for determining the in vitro efficacy of antiviral compounds against enteroviruses is the Cytopathic Effect (CPE) Reduction Assay. This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Cytopathic Effect (CPE) Reduction Assay Protocol:

  • Cell Seeding: Host cells (e.g., HeLa cells) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.

  • Compound Dilution: The test compounds (this compound and its analogs) are serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific titer of the virus (e.g., HRV-14). Simultaneously, the diluted compounds are added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant cell death in the control wells (typically 3-5 days).

  • Quantification of Cell Viability: The CPE is observed microscopically. For quantitative analysis, a cell viability reagent (e.g., MTS or crystal violet) is added to the wells. The absorbance is read using a plate reader, which correlates to the number of viable cells.

  • Data Analysis: The percentage of cell protection is calculated for each compound concentration relative to the virus and cell controls. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by plotting the data and fitting it to a dose-response curve.

cluster_workflow CPE Reduction Assay Workflow step1 1. Seed Host Cells (e.g., HeLa) in 96-well plate step2 2. Prepare Serial Dilutions of Antiviral Compounds step1->step2 step3 3. Infect Cells with Virus & Add Diluted Compounds step2->step3 step4 4. Incubate Plate (3-5 days) step3->step4 step5 5. Add Cell Viability Reagent (e.g., MTS) step4->step5 step6 6. Measure Absorbance (Plate Reader) step5->step6 step7 7. Calculate EC₅₀ Value step6->step7

Caption: Experimental workflow for the Cytopathic Effect (CPE) Reduction Assay.

Overcoming Resistance: The Role of Combination Therapy

While the development of novel analogs is a key strategy, another promising approach to combat resistance is combination therapy. Studies have shown that combining a capsid binder like this compound with an antiviral agent that has a different mechanism of action can delay or even prevent the emergence of resistant variants.[1][9]

For example, when this compound was combined with rupintrivir (a 3C protease inhibitor) or 7DMA (an RNA-dependent RNA polymerase inhibitor), the development of resistance to this compound was significantly delayed in vitro.[1][9] The combination of this compound with 7DMA was particularly effective, preventing the appearance of this compound-resistant variants entirely within the timeframe of the experiment.[1] These findings suggest that combination therapies could be a highly effective strategy for the clinical management of enterovirus infections, creating a higher genetic barrier to resistance.[10]

References

Head-to-Head Comparison: Pirodavir and Vapendavir in the Fight Against Picornaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals vested in the discovery of novel antiviral agents, particularly against the pervasive picornavirus family, a detailed understanding of existing capsid-binding inhibitors is paramount. This guide provides a head-to-head comparison of two such compounds, Pirodavir and Vapendavir, focusing on their performance, underlying mechanisms, and the experimental data that define their antiviral profiles.

Executive Summary

This compound and Vapendavir are both potent picornavirus inhibitors that function by binding to a hydrophobic pocket within the viral capsid, thereby preventing viral entry and/or uncoating. While both compounds exhibit broad-spectrum activity, available data suggests variations in their potency against specific viral serotypes. This compound has been extensively studied in vitro, demonstrating efficacy against a wide array of human rhinovirus (HRV) serotypes. Vapendavir, a structurally related compound, has also shown significant promise in preclinical and clinical studies, including recent positive results in a Phase 2 trial for rhinovirus-induced COPD exacerbations.

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

Both this compound and Vapendavir share a common mechanism of action. They are classified as capsid-binding agents, which non-covalently insert themselves into a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for receptor binding and the subsequent uncoating process, which is essential for the release of the viral RNA into the host cell cytoplasm. This mechanism effectively halts the viral replication cycle at a very early stage.[1][2][3]

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Signaling Pathway: Picornavirus Entry and Inhibition by Capsid Binders cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Pathway Picornavirus Picornavirus Host_Cell_Receptor Host Cell Receptor Picornavirus->Host_Cell_Receptor 1. Attachment Endosome Endosome Host_Cell_Receptor->Endosome 2. Endocytosis Viral_RNA_Release Viral RNA Release & Replication Uncoating Uncoating Uncoating->Viral_RNA_Release Endosome->Uncoating 3. Conformational Change Pirodavir_Vapendavir This compound / Vapendavir Capsid_Binding Binds to VP1 Pocket Pirodavir_Vapendavir->Capsid_Binding Stabilization Capsid Stabilization Capsid_Binding->Stabilization Stabilization->Inhibition_Point Inhibits Uncoating

Mechanism of picornavirus entry and inhibition.

Quantitative Data: In Vitro Antiviral Activity

Direct comparative studies of this compound and Vapendavir against a wide range of rhinovirus serotypes are limited in the public domain. However, data from various sources can be compiled to provide a comparative overview of their potency.

CompoundVirusAssayCell LineValueCitation
This compound Human Rhinovirus 14 (HRV-14)CPE Reduction-EC50: 0.14 µM[4]
80% of 100 HRV Serotypes--EC80: 0.064 µg/mL[1]
16 Enteroviruses--EC80: 1.3 µg/mL[1]
Vapendavir Human Rhinovirus 14 (HRV-14)CPE Reduction-EC50: 0.09 µM[4]
Enterovirus 71 (EV71)CPE Reduction-Avg. EC50: 0.7 µM
97% of tested Rhinoviruses--Potent Activity[5]

EC50: 50% effective concentration; EC80: 80% effective concentration; CPE: Cytopathic Effect.

Experimental Protocols

The primary methods for evaluating the in vitro efficacy of antiviral compounds like this compound and Vapendavir are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Seeding: Host cells (e.g., HeLa, MRC-5) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: The test compounds (this compound, Vapendavir) are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted compounds are then added to the wells, followed by the addition of a standardized amount of virus. Control wells include virus-only (positive control) and cell-only (negative control).

  • Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: The extent of CPE is determined. This can be done visually using a microscope or quantitatively by staining the remaining viable cells with a dye such as crystal violet. The absorbance is then read using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral compound.

Methodology:

  • Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.

  • Virus-Compound Incubation: A standardized amount of virus is incubated with serial dilutions of the test compound for a set period (e.g., 1-2 hours) to allow the compound to bind to the virions.

  • Infection: The cell monolayers are inoculated with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: The plates are incubated until plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (plaque reduction 50%, PR50) is determined.

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Experimental Workflow: Antiviral Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (e.g., HeLa) Infection 4. Infect Cells with Virus & Add Compound Dilutions Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound/Vapendavir Compound_Dilution->Infection Virus_Stock 3. Prepare Standardized Virus Stock Virus_Stock->Infection Incubation 5. Incubate for CPE/Plaque Formation Infection->Incubation Data_Acquisition 6. Quantify Viral Effect (Staining & Reading) Incubation->Data_Acquisition Calculation 7. Calculate EC50/PR50 Values Data_Acquisition->Calculation

General workflow for in vitro antiviral assays.

Clinical Development and Outlook

Both this compound and Vapendavir have progressed to clinical trials. This compound, in an intranasal formulation, showed some efficacy in reducing viral shedding in experimental rhinovirus infections but did not translate to significant clinical benefit in naturally occurring colds.[6] Vapendavir is currently in active development, with a recent Phase 2 study demonstrating that oral Vapendavir improved respiratory symptoms and reduced viral load in COPD patients challenged with rhinovirus.[4][5] This suggests a promising future for Vapendavir in managing rhinovirus infections in at-risk populations.

Conclusion

This compound and Vapendavir are potent capsid-binding inhibitors of picornaviruses with a well-defined mechanism of action. While both demonstrate broad-spectrum activity, Vapendavir appears to have a slight edge in potency against HRV-14 in the available direct comparison and is the subject of ongoing clinical development with promising recent results. The data and protocols presented here provide a foundation for further research into the development of next-generation capsid binders with improved efficacy and broader coverage against the diverse world of picornaviruses.

References

Validating Pirodavir's Mechanism of Action: A Structural Biology-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Pirodavir, a potent capsid-binding antiviral agent, with other relevant alternatives. By integrating experimental data from structural biology and virology, we aim to offer a clear perspective on its mechanism of action and performance.

This compound: A Broad-Spectrum Inhibitor of Picornaviruses

This compound is a synthetic antiviral compound that demonstrates potent activity against a wide range of picornaviruses, the family of viruses responsible for the common cold (human rhinoviruses) and other serious illnesses like poliomyelitis and encephalitis (enteroviruses).[1][2] Unlike its predecessor, R 61837, which was primarily effective against group B rhinoviruses, this compound exhibits a broad spectrum of activity, inhibiting both group A and group B rhinovirus serotypes.[1][2]

The primary mechanism of action for this compound involves direct interaction with the viral capsid.[1][2] It binds to a hydrophobic pocket located within the VP1 capsid protein, a key structural component of the virus.[1][2] This binding event stabilizes the entire capsid structure, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[1][2] This interference with the early stages of the viral replication cycle effectively halts the infection before it can establish.[3]

Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound against various human rhinovirus (HRV) and enterovirus strains, alongside a comparison with other notable antiviral compounds.

Table 1: Antiviral Activity of this compound and Comparators against Human Rhinovirus (HRV) Serotypes

CompoundTargetHRV SerotypeEC50 (µM)Reference
This compound Capsid Binder Mean of 47 Serotypes0.32[4]
PleconarilCapsid BinderMean of 45 Serotypes0.822[4]
VapendavirCapsid BinderhRV140.09[5]
Rupintrivir (AG7088)3C Protease InhibitorMean of 48 Serotypes0.023[4]

Table 2: Antiviral Activity of this compound and Comparators against Enteroviruses

CompoundTargetVirusGenogroup/StrainEC50 (µM)Reference
This compound Capsid Binder Enterovirus 71 (EV71)Average0.5[6]
This compound Capsid Binder Enterovirus D68 (EV-D68)-7-13[7]
VapendavirCapsid BinderEnterovirus 71 (EV71)Average0.7[6]
PleconarilCapsid BinderEnterovirus 71 (EV71)All>262 (inactive)[6]
Rupintrivir3C Protease InhibitorEnterovirus 71 (EV71)A0.006[6]
EnviroximePI4KIIIβ InhibitorEnterovirus 71 (EV71)Average0.070 - 0.458[6]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes involved in validating this compound's mechanism of action, the following diagrams illustrate the key pathways and experimental workflows.

Pirodavir_Mechanism_of_Action This compound's Mechanism of Action cluster_virus_entry Picornavirus Entry Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor Binding Receptor Binding Receptor->Binding Uncoating Viral Uncoating & RNA Release Binding->Uncoating This compound This compound VP1_Pocket VP1 Hydrophobic Pocket This compound->VP1_Pocket Binds to Stabilization Capsid Stabilization VP1_Pocket->Stabilization Inhibition Inhibition of Uncoating Stabilization->Inhibition Inhibition->Uncoating Blocks

This compound's capsid-binding mechanism.

Structural_Biology_Workflow Structural Biology Workflow for this compound-Rhinovirus Complex cluster_preparation Sample Preparation cluster_structure_determination Structure Determination Virus_Culture 1. Rhinovirus Propagation & Purification Complex_Formation 2. Incubation of Virus with this compound Virus_Culture->Complex_Formation Crystallization 3a. X-ray Crystallography: Crystallization Complex_Formation->Crystallization Vitrification 3b. Cryo-EM: Vitrification Complex_Formation->Vitrification Xray_Data 4a. X-ray Diffraction Data Collection Crystallization->Xray_Data Structure_Solution_Xray 5a. Structure Solution & Refinement Xray_Data->Structure_Solution_Xray Analysis 6. Analysis of this compound Binding Site Structure_Solution_Xray->Analysis CryoEM_Data 4b. Cryo-EM Data Collection Vitrification->CryoEM_Data Structure_Solution_CryoEM 5b. 3D Reconstruction & Model Building CryoEM_Data->Structure_Solution_CryoEM Structure_Solution_CryoEM->Analysis

Workflow for structural analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

1. Cell Preparation:

  • Seed a suitable host cell line (e.g., HeLa or Vero cells) into 96-well microtiter plates at a density that will form a confluent monolayer overnight.[5]

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.[5]

2. Compound Dilution:

  • Prepare a series of dilutions of this compound and other test compounds in cell culture medium. Typically, eight serial half-log10 dilutions are prepared.[5]

3. Infection and Treatment:

  • On the day of the assay, remove the growth medium from the cell monolayers.

  • Add the diluted compounds to the wells in triplicate. Include a "no-drug" virus control and a "no-drug, no-virus" cell control.

  • Add a standardized amount of virus suspension to all wells except the cell control wells.

  • Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) until the virus control wells show approximately 80% cytopathic effect (typically 2-5 days).[5]

4. Quantification of Cell Viability:

  • Remove the medium and stain the remaining viable cells with a solution of crystal violet or neutral red.[5]

  • After a suitable incubation period, wash the plates to remove excess stain and then solubilize the stain from the cells.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm for neutral red) using a microplate reader.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

  • Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, by regression analysis of the dose-response curve.[5]

Protocol 2: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the selectivity index.

1. Cell Preparation:

  • Seed host cells in a 96-well plate as described in the CPE assay protocol.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the wells and incubate for the same duration as the antiviral assay.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.

  • The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Protocol 3: Representative Protocol for X-ray Crystallography of a this compound-Rhinovirus Complex

While a specific published protocol for the this compound-rhinovirus complex is not available, the following represents a standard methodology based on established procedures for similar picornavirus-inhibitor complexes.

1. Virus Propagation and Purification:

  • Infect a large culture of susceptible cells (e.g., HeLa cells) with a high-titer stock of the target human rhinovirus serotype.

  • Harvest the infected cells when maximal CPE is observed and purify the virus particles using a combination of clarification, precipitation with polyethylene glycol, and ultracentrifugation through sucrose or cesium chloride gradients.

2. Complex Formation:

  • Incubate the purified virus at a high concentration with a molar excess of this compound for several hours at room temperature or 4°C to ensure saturation of the binding pockets.

3. Crystallization:

  • Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method. This involves mixing the virus-drug complex solution with a variety of precipitant solutions (containing different salts, polymers, and pH buffers) and allowing water vapor to slowly equilibrate, promoting crystal growth.

4. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cooling them in liquid nitrogen.

  • Mount the frozen crystal in a cryo-stream at a synchrotron X-ray source and collect diffraction data as the crystal is rotated in the X-ray beam.

5. Structure Determination and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the structure using molecular replacement, using a previously determined rhinovirus structure as a search model.

  • Build a model of the this compound molecule into the electron density map corresponding to the VP1 hydrophobic pocket.

  • Refine the atomic model of the virus-drug complex against the experimental data to obtain a high-resolution structure.

6. Analysis:

  • Analyze the refined structure to identify the specific amino acid residues in the VP1 pocket that interact with this compound, elucidating the precise binding mode and the structural basis of its inhibitory activity.

Conclusion

Structural biology has been instrumental in validating the mechanism of action of this compound as a capsid-binding inhibitor of picornaviruses. The accumulated experimental data demonstrates its potent and broad-spectrum activity against a wide range of rhinoviruses and some enteroviruses. While it shows comparable or superior efficacy to other capsid binders like pleconaril and vapendavir against certain strains, the emergence of resistance and the high potency of other classes of inhibitors, such as protease inhibitors, highlight the ongoing need for a multi-pronged approach to antiviral drug development. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate this compound and develop next-generation antiviral therapies.

References

Pirodavir Clinical Trial Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the clinical trial outcomes of Pirodavir with other antiviral agents targeting rhinovirus, the primary cause of the common cold. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, safety, and experimental methodologies to inform future research and development in antiviral therapies.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the quantitative data from clinical trials of this compound and its key comparators.

Table 1: Efficacy of this compound in Prophylaxis of Experimental Rhinovirus Infection

EndpointThis compound (6 times daily)Placebop-valueCitation
Infection Rate 58% (7/12)100% (13/13)0.015[1]
Clinical Cold Development 8% (1/12)54% (7/13)0.03[1]
Efficacy in Preventing Colds 85%-0.03[1]

Table 2: Efficacy of this compound in Treatment of Naturally Occurring Rhinovirus Colds

EndpointThis compoundPlacebop-valueCitation
Median Duration of Illness 7 days7 daysNot Significant
Rhinovirus Shedding (Day 3) 23%70%< 0.001
Rhinovirus Shedding (Day 5) 12%38%0.002

Table 3: Comparison of Antiviral Drugs for Rhinovirus Infections

DrugMechanism of ActionIndication StudiedKey Efficacy OutcomesKey Safety FindingsCitations
This compound Capsid BinderProphylaxis & Treatment of RhinovirusEffective in prophylaxis of experimental colds; reduced viral shedding in treatment of natural colds but no significant clinical benefit.Generally well-tolerated; transient unpleasant taste, nasal dryness, blood in mucus.[1]
Pleconaril Capsid BinderTreatment of Rhinovirus ColdsReduced duration of illness by 1 day in picornavirus-infected adults. More rapid loss of culturable virus.Generally well-tolerated; nausea and diarrhea reported.[1][2]
Vapendavir Capsid BinderTreatment of Rhinovirus in Asthmatics & COPDSignificant reduction in upper respiratory symptoms in asthmatics. Improved respiratory symptoms and reduced viral load in COPD patients.Generally well-tolerated with no serious adverse events.[3][4][5]
Ruprintrivir 3C Protease InhibitorProphylaxis & Treatment of Experimental Rhinovirus ColdsProphylaxis reduced viral shedding but not cold frequency. Treatment reduced total symptom scores by 33%.Well-tolerated; blood-tinged mucus and nasal irritation were the most common adverse effects.[6][7]

Experimental Protocols

This compound Clinical Trials
  • Study Design: The clinical trials for this compound were typically randomized, double-blind, and placebo-controlled.[1]

  • Participant Population: Studies included healthy adult volunteers for both experimental infection (prophylaxis and treatment) and naturally occurring colds.[1]

  • Intervention:

    • Prophylaxis studies: Intranasal this compound (2 mg per dose) or placebo was administered six times per day for a total of 25 doses. Virus challenge occurred shortly after the second and third doses.[1]

    • Treatment studies (naturally occurring colds): Intranasal this compound (2 mg per treatment) or placebo was administered six times daily for 5 days to adults with cold symptoms of ≤ 2 days duration.

  • Key Experiments:

    • Viral Shedding Quantification: Nasal lavage samples were collected and cultured for the presence of rhinovirus to determine the rate and duration of viral shedding.[1] Quantitative analysis is typically performed using real-time reverse transcription-polymerase chain reaction (RT-qPCR) to determine viral load.[8][9]

    • Symptom Assessment: Clinical symptoms were assessed daily using a standardized scoring system, such as the Jackson score, which evaluates the severity of eight common cold symptoms (sneezing, headache, malaise, chilliness, nasal discharge, nasal obstruction, sore throat, and cough) on a scale of 0 (absent) to 3 (severe).[2][6]

Comparator Drug Clinical Trials (General Methodologies)
  • Vapendavir Studies: Phase 2 trials were multicenter, randomized, double-blind, and placebo-controlled, enrolling asthmatic or COPD patients with naturally acquired or experimentally induced rhinovirus infections.[4][5] Efficacy was often measured using the Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21), a patient-reported outcome tool assessing symptom severity and functional impairment.

  • Ruprintrivir Studies: These trials also employed a randomized, double-blind, placebo-controlled design in healthy volunteers with experimental rhinovirus infections.[6][7] The primary endpoints included the proportion of subjects with positive viral cultures and mean total daily symptom scores.[6]

  • Pleconaril Studies: Large, randomized, double-blind, placebo-controlled trials were conducted in adults with naturally acquired common colds.[1][2] The primary efficacy endpoint was the time to alleviation of illness. Virological assessments included viral culture and susceptibility testing from nasal mucus samples.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Picornavirus Uncoating and Inhibition by Capsid Binders

This compound and other capsid-binding agents inhibit a critical early stage of the picornavirus life cycle: the uncoating of the viral genome. The following diagram illustrates this process and the point of intervention for these antiviral drugs.

Picornavirus Uncoating and Inhibition cluster_extracellular Extracellular cluster_cell Host Cell cluster_endosome Endosome Interior (Acidic pH) Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Conformational_Change Capsid Conformational Change Endosome->Conformational_Change 3. Acidification Pore_Formation Pore Formation (VP1 & VP4) Conformational_Change->Pore_Formation 4. VP4/VP1 Externalization RNA_Release Viral RNA Release Pore_Formation->RNA_Release 5. Genome Uncoating Replication Viral Replication RNA_Release->Replication This compound This compound (Capsid Binder) This compound->Conformational_Change Inhibits by stabilizing capsid

Caption: Picornavirus entry and uncoating pathway with this compound's inhibitory action.

Experimental Workflow for a Rhinovirus Challenge Study

The following diagram outlines the typical workflow for a clinical trial involving an experimental rhinovirus challenge to test the efficacy of an antiviral agent.

Rhinovirus Challenge Study Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Symptom Scores, Nasal Lavage) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Drug Administration (e.g., this compound) Randomization->Drug_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Challenge Rhinovirus Inoculation Drug_Arm->Challenge Monitoring Daily Monitoring (Symptoms, Viral Shedding, Safety) Drug_Arm->Monitoring Treatment Period Placebo_Arm->Challenge Placebo_Arm->Monitoring Treatment Period Challenge->Monitoring Analysis Data Analysis (Efficacy & Safety Endpoints) Monitoring->Analysis

Caption: Typical workflow for a randomized, placebo-controlled rhinovirus challenge study.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pirodavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like Pirodavir are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, grounded in established laboratory safety protocols and chemical waste management principles.

This compound: Chemical and Safety Data Overview

This compound is a broad-spectrum antipicornaviral agent.[1][2] Understanding its chemical and physical properties is the first step toward safe disposal. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, information from chemical suppliers and the compound's chemical structure allows for a conservative assessment of its potential hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 124436-59-5[1][3]
Molecular Formula C₂₁H₂₇N₃O₃[1][3]
Molecular Weight 369.46 g/mol [3]
Appearance White to beige powder[3][4]
Solubility DMSO: 5 mg/mL[3][4]
Storage Temperature 2-8°C[3][4]
Storage Class 11 - Combustible Solids[3][4]
Water Hazard Class (WGK) 3 (Highly hazardous for water)[3][4]

Hazard Assessment and Waste Classification

In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous chemical waste. This conservative approach is based on its chemical structure, which contains a pyridazine ring, a piperidine ring, and an ethyl ester group. General information on these chemical classes suggests potential for toxicity and environmental hazard.

Key considerations for hazard assessment:

  • Toxicity: As an active pharmaceutical ingredient, this compound is designed to have biological effects. Its toxicity profile in humans is not fully characterized, and it should be handled with care to avoid exposure.

  • Environmental Hazard: With a Water Hazard Class of 3, this compound is considered highly hazardous to aquatic life.[3][4] Therefore, it must not be disposed of down the drain.

  • Combustibility: It is classified as a combustible solid, meaning it can catch fire, though not as readily as a flammable substance.[3][4]

Based on these considerations, this compound waste must be classified as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including unused or expired compounds, contaminated labware, and personal protective equipment (PPE).

1. Personal Protective Equipment (PPE): Before handling this compound in any form, ensure the following PPE is worn:

  • Nitrile gloves
  • Safety glasses or goggles
  • A lab coat

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated items such as weigh boats, spatulas, and disposable labware should be placed in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste: this compound."

  • Liquid this compound Waste (e.g., solutions in DMSO):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Contaminated PPE:

    • Used gloves, bench paper, and other contaminated disposable materials should be collected in a designated hazardous waste bag.

3. Waste Container Labeling: All containers of this compound waste must be clearly labeled with the following information:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound" and its CAS number: "124436-59-5"
  • The primary hazards (e.g., "Toxic," "Environmentally Hazardous")
  • The accumulation start date (the date the first piece of waste was added to the container)
  • The name of the principal investigator or laboratory contact

4. Storage of this compound Waste:

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure waste containers are kept closed at all times, except when adding waste.

  • Store containers in secondary containment to prevent spills.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound hazardous waste.

  • Do not attempt to dispose of this compound waste through regular trash or by drain disposal.

  • The primary method of disposal for this type of chemical waste is typically incineration by a licensed hazardous waste management facility.

Table 2: Summary of this compound Disposal Procedures

Waste TypeCollection MethodContainer TypeFinal Disposal Route
Solid this compound (powder, contaminated labware) Collect in a designated, sealed container.Labeled hazardous waste container or bag.Incineration via certified vendor.
Liquid this compound (solutions) Collect in a designated, sealed container.Labeled, leak-proof hazardous waste container.Incineration via certified vendor.
Contaminated PPE (gloves, etc.) Place in a designated waste bag.Labeled hazardous waste bag.Incineration via certified vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pirodavir_Disposal_Workflow cluster_0 Waste Generation cluster_1 Hazard Identification & Segregation cluster_2 Collection & Labeling cluster_3 Interim Storage cluster_4 Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated PPE) classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste by Type (Solid, Liquid, PPE) classify->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Leak-Proof Container segregate->collect_liquid Liquid Waste label_waste Label Container with: 'Hazardous Waste', Chemical Name, CAS#, Hazards, Date collect_solid->label_waste collect_liquid->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs disposal Disposal by Incineration via Certified Waste Vendor contact_ehs->disposal

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Research: A Comprehensive Guide to Handling Pirodavir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pirodavir. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize exposure risk and streamline workflow.

This compound is a potent, broad-spectrum antipicornaviral agent.[1][2] As a combustible solid, it requires careful handling and storage to prevent potential hazards.[3] The following information synthesizes best practices for handling antiviral compounds with the specific data available for this compound.

Essential Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. However, the following provides a baseline for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications & Use Case
Hand Protection Nitrile Gloves (double-gloving recommended)Wear two pairs of powder-free nitrile gloves at all times when handling this compound powder or solutions. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4][5]
Body Protection Laboratory CoatA dedicated, long-sleeved laboratory coat is required. It should be buttoned completely to provide maximum coverage.
Respiratory Protection N95 Respirator or HigherRecommended when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.[6][7]

Operational Handling: A Step-by-Step Protocol

1. Preparation and Weighing:

  • Conduct all manipulations of this compound powder, including weighing and reconstitution, within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Clean and decontaminate all equipment thoroughly after use.

  • This compound is soluble in DMSO (5 mg/mL) and DMF (30 mg/ml).[1][3] Prepare solutions in a well-ventilated area, preferably within a fume hood.

2. Experimental Procedures:

  • When working with solutions of this compound, wear all recommended PPE.

  • Avoid generating aerosols. Use techniques such as low-speed vortexing and careful pipetting to minimize the creation of droplets.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Spill Management:

  • In the event of a small spill of this compound powder, gently cover the spill with absorbent material wetted with a suitable solvent (e.g., ethanol) to prevent the powder from becoming airborne. Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontaminate the spill area thoroughly with a suitable cleaning agent.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (gloves, weigh boats, paper towels, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₂₁H₂₇N₃O₃[1]
Molecular Weight 369.46 g/mol [3]
Appearance White to beige powder[3]
Solubility DMSO: 5 mg/mLDMF: 30 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/ml[1][3]
Storage Temperature 2-8°C[3]
Storage Class 11 - Combustible Solids[3]

Safe Handling Workflow for Pirodavirdot

Pirodavir_Handling_Workflow D D E E D->E Transfer Solution Spill Spill Occurs? E->Spill F F G G F->G Post-Experiment Spill->F No Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Yes Spill_Procedure->G

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.